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3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Documentation Hub

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  • Product: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine
  • CAS: 1187163-43-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine in Type II Kinase Inhibitor Design

Topic: Strategic Utilization of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine in Type II Kinase Inhibitor Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine in Type II Kinase Inhibitor Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Lead Discovery Pharmacologists.

Executive Summary: The "Twisted" Scaffold Strategy

In the high-stakes arena of kinase inhibitor discovery, the differentiation between Type I (ATP-competitive, active conformation) and Type II (allosteric/ATP-competitive, inactive DFG-out conformation) inhibitors is often dictated by the core scaffold's geometry.

The molecule 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine represents a "privileged structure" in medicinal chemistry. It is not merely a building block; it is a pre-encoded conformational lock. The steric clash between the 4-methyl group on the pyridine and the 2-fluoro group on the phenyl ring forces the biaryl system out of planarity. This "atropisomeric twist" is critical for fitting into the hydrophobic pocket of kinases such as p38 MAPK , B-Raf , and VEGFR , often improving selectivity by excluding flat, intercalating off-targets.

This guide details the mechanistic rationale, synthetic utilization, and validation protocols for leveraging this scaffold to generate high-potency Type II kinase inhibitors.

Mechanistic Rationale: Anatomy of the Scaffold

To design effective inhibitors, one must understand the specific role of each substituent on this scaffold within the kinase binding pocket.

Structural Activity Relationship (SAR) Logic
SubstituentPositionFunction in Kinase PocketChemical/Physical Role
Pyridine Nitrogen Pyridine RingHinge Binder: Accepts a hydrogen bond from the backbone amide (e.g., Met109 in p38α).Primary anchor point; mimics the N1 of adenine.
4-Methyl Group Pyridine C4Selectivity Filter: Displaces water from the hydrophobic pocket; clashes with large "gatekeeper" residues in off-target kinases.Induces steric twist (non-planar conformation) relative to the phenyl ring.
2-Fluoro Group Phenyl RingConformational Lock: Repels the pyridine nitrogen lone pair, reinforcing the twisted geometry.Modulates pKa and metabolic stability (blocks oxidation at the ortho position).
4-Bromo Group Phenyl RingSynthetic Handle (The "Exit Vector"): Directed towards the solvent front or the allosteric pocket (Glu-Lys salt bridge).Site for cross-coupling (Suzuki/Buchwald) to attach the "tail" (e.g., urea/amide) that binds the DFG motif.
The "Twist" Effect

The 4-methyl and 2-fluoro substituents create a dihedral angle of approximately 50-70°. This prevents the molecule from binding to DNA (reducing genotoxicity risk) and optimizes the fit into the narrow groove connecting the ATP site to the allosteric DFG-pocket.

Experimental Protocol: From Scaffold to Lead Candidate

The primary utility of this molecule is as the electrophilic partner in cross-coupling reactions to install a "urea tail"—a hallmark of Type II inhibitors (e.g., Sorafenib, Regorafenib).

Workflow Visualization

The following diagram illustrates the critical path from the raw scaffold to a functional kinase inhibitor library.

KinaseDiscoveryWorkflow Scaffold Scaffold: 3-(4-Br-2-F-phenyl) -4-Me-pyridine Buchwald Step 1: Buchwald-Hartwig Amination Scaffold->Buchwald Pd(OAc)2, BINAP LiHMDS Intermediate Intermediate: Aniline Derivative Buchwald->Intermediate Yield > 70% UreaFormation Step 2: Isocyanate Coupling (Urea Formation) Intermediate->UreaFormation R-NCO DCM, 0°C Library Compound Library: Biaryl Ureas UreaFormation->Library Diversification Assay Validation: FRET/Kinase Assay Library->Assay IC50 Determination

Caption: Synthetic workflow converting the bromo-fluorophenyl scaffold into a library of Type II kinase inhibitors via Buchwald-Hartwig amination and urea formation.

Detailed Synthetic Procedure (Self-Validating Protocol)

Objective: Convert 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine into a 4-amino derivative, then couple to form a diaryl urea (p38/Raf inhibitor pharmacophore).

Step 1: Buchwald-Hartwig Amination (Masking the Bromide)

Rationale: The bromine is unreactive toward direct nucleophilic attack; Palladium catalysis is required to install the nitrogen.

  • Reagents:

    • Substrate: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (1.0 eq).

    • Amine Source: Benzophenone imine (1.2 eq) [Acts as an ammonia surrogate].

    • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%).

    • Base: Cs₂CO₃ (2.0 eq).

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with substrate, Pd(OAc)₂, BINAP, and Cs₂CO₃ under Argon.

    • Add Toluene and Benzophenone imine.

    • Heat to 100°C for 12 hours. (Monitor by LC-MS: Disappearance of Br-starting material).

    • Hydrolysis: Cool to RT. Add 2N HCl/THF (1:1) and stir for 2 hours to cleave the imine.

    • Workup: Neutralize with NaOH, extract with EtOAc. Purify via flash chromatography.

    • Checkpoint: Product should be the primary aniline: 4-(4-amino-2-fluorophenyl)-3-methylpyridine.

Step 2: Urea Assembly (The "Tail" Installation)

Rationale: The urea moiety forms dual hydrogen bonds with the conserved Glu-Lys pair in the kinase active site.

  • Reagents:

    • Substrate: Aniline intermediate from Step 1 (1.0 eq).

    • Reactant: 3-Trifluoromethylphenyl isocyanate (1.1 eq) [Classic Raf/p38 tail].

    • Solvent: DCM (anhydrous).

  • Procedure:

    • Dissolve aniline in DCM at 0°C.

    • Add isocyanate dropwise.

    • Warm to RT and stir for 4 hours.

    • Purification: The product often precipitates. Filter and wash with cold ether.

    • Validation: 1H NMR must show two distinct urea protons (δ 8.5–9.5 ppm).

Biological Validation & Signaling Pathways[1]

Once the library is synthesized, the compounds must be screened against the relevant signaling cascade. This scaffold is particularly effective in modulating the MAPK pathway .

Pathway Diagram (MAPK Cascade)

MAPKPathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Grb2/SOS RAF RAF (Target of Scaffold) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation (Inhibited by Scaffold) ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Nuclear Translocation Inhibitor Scaffold-Based Inhibitor Inhibitor->RAF Type II Binding

Caption: The MAPK signaling cascade showing the intervention point of RAF inhibitors derived from the 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine scaffold.

Quantitative Assessment (SAR Data Summary)

The following table summarizes hypothetical but representative SAR data demonstrating the necessity of the Methyl and Fluoro substituents on this specific scaffold (based on general biaryl kinase inhibitor literature [1, 2]).

Compound VariantR1 (Pyridine)R2 (Phenyl)IC50 (p38α MAPK)Selectivity (vs. JNK1)Interpretation
Target Scaffold 4-Methyl 2-Fluoro 12 nM >100x Optimal twist; fits hydrophobic pocket.
Variant AH2-Fluoro450 nM10xLoss of hydrophobic contact; reduced twist.
Variant B4-MethylH85 nM25xLoss of ortho-F metabolic protection; reduced twist.
Variant CHH>1000 nM1xPlanar conformation; poor fit; high off-target binding.

Troubleshooting & Optimization

Synthetic Pitfalls
  • Problem: Low yield in Buchwald coupling.

    • Cause: The ortho-fluorine creates steric hindrance near the bromine.

    • Solution: Switch from BINAP to a more sterically demanding ligand like XPhos or BrettPhos to facilitate oxidative addition.

  • Problem: Regioselectivity issues during scaffold synthesis.

    • Solution: Ensure the starting material is high purity. If synthesizing the scaffold de novo, use a Suzuki coupling of 3-iodo-4-methylpyridine (more reactive) and 4-bromo-2-fluorophenylboronic acid to ensure the bromine on the phenyl ring remains intact for the next step.

Solubility Issues

The high lipophilicity (cLogP ~4-5) of the final urea compounds can lead to poor bioavailability.

  • Mitigation: Introduce a solubilizing group (e.g., morpholine or N-methyl piperazine) on the "tail" portion of the urea, rather than altering the core scaffold.

References

  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAPK Inhibitor BIRB 796. Journal of Medicinal Chemistry.

  • Wilhelm, S. M., et al. (2006). Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer. Nature Reviews Drug Discovery.

  • Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of the Potent and Selective p38 Kinase Inhibitor Doramapimod. Bioorganic & Medicinal Chemistry Letters.

  • BindingDB. (2024). Affinity Data for 3-bromo-4-(2,4-difluorobenzyloxy)-6-methyl-1-(5-methylpyrazin-2-yl)pyridin-2(1H)-one.[1] Binding Database.

  • BenchChem. (2025).[2] Technical Guide to Key Intermediates: 2-Bromo-4-methylpyridine Synthesis. BenchChem Technical Resources.

Sources

Exploratory

Technical Guide: Electronic & Conformational Profiling of Fluorinated Phenyl-Pyridine Biaryl Systems

Executive Summary The phenyl-pyridine biaryl scaffold is a cornerstone of modern medicinal chemistry and optoelectronics (OLEDs). However, the introduction of fluorine atoms onto this scaffold is not merely a method for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-pyridine biaryl scaffold is a cornerstone of modern medicinal chemistry and optoelectronics (OLEDs). However, the introduction of fluorine atoms onto this scaffold is not merely a method for blocking metabolic "soft spots"; it is a precision tool for modulating electronic density, dipole moments, and molecular planarity.

This guide provides a technical deep-dive into the fluorine scan —the systematic evaluation of positional fluorination (ortho, meta, para) and its non-linear impact on the phenyl-pyridine system. We will cover the competing inductive and resonance effects, the "ortho-fluorine effect" on conformation, and provide validated protocols for synthesis and computational profiling.

Part 1: Theoretical Framework – The Fluorine Tug-of-War

To engineer specific properties, one must understand the two opposing forces fluorine exerts on the


-deficient pyridine ring and the 

-rich phenyl ring.
Electronic Modulation: Inductive vs. Resonance

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs capable of donating electron density into the


-system via resonance (+R).
  • The Pyridine Ring (Electron Deficient): Fluorination directly on the pyridine ring dramatically lowers the pKa of the pyridinium species due to the dominant -I effect destabilizing the protonated nitrogen.

  • The Phenyl Ring (Electron Rich): Fluorination on the phenyl ring modulates the electron density available to be donated into the pyridine ring.

    • Para-F: The +R effect can compete with the -I effect, often resulting in a net neutral or slightly electron-donating influence on the biaryl conjugation, affecting HOMO/LUMO levels useful in OLED design.

    • Meta-F: The +R effect is geometrically impossible; the -I effect dominates, withdrawing density from the biaryl bond and increasing the acidity of the system.

Conformational Control: The "Ortho Effect"

The twist angle (


) between the phenyl and pyridine rings dictates the extent of 

-conjugation.
  • Steric Clash (Twisted): A bulky substituent at the ortho position usually forces the rings orthogonal (

    
    ) to relieve strain, breaking conjugation.
    
  • The Fluorine Exception (Planarization): Unlike a methyl group, an ortho-fluorine can sometimes flatten the molecule (

    
    ) via an intramolecular C–F···H–C  hydrogen bond or dipole alignment, provided the nitrogen lone pair is oriented correctly (anti-periplanar). Conversely, if the dipole of the C-F bond opposes the Pyridine-N lone pair, it forces a twist.
    

Part 2: Quantitative Electronic Profiling

The following table summarizes representative data for a 2-phenylpyridine system with varying fluorine substitution patterns. Note how ortho substitution has the most dramatic effect on pKa and conformation.

Table 1: Comparative Electronic Properties of Fluorinated 2-Phenylpyridines

PropertyUnsubstituted (Ref)2'-(Ortho)-Fluoro3'-(Meta)-Fluoro4'-(Para)-Fluoro
pKa (Pyridine N) ~5.2~3.5 - 4.0~4.5~4.8
LogP (Lipophilicity) 2.52.7 (Modest Incr.)2.9 (High Incr.)2.8
Twist Angle (

)
~25°~45° (or 0° locked)*~25°~25°
Hammett

0.00+0.06 (Ortho)+0.34 (Meta)+0.06 (Para)
Metabolic Stability Low (P450 labile)High (Steric block)High (Site block)High (Site block)

*Note: The twist angle for ortho-fluoro is highly context-dependent on the solvent dielectric and specific crystal packing, often exhibiting atropisomerism.

Part 3: Visualization of Mechanisms

Diagram 1: The Conformational Energy Landscape

This diagram illustrates the logical flow of how fluorine positioning dictates the 3D structure and resulting electronic state.

ConformationLogic Start Fluorine Substitution (Phenyl Ring) Pos_Ortho Ortho Position (2') Start->Pos_Ortho Pos_MetaPara Meta/Para Position (3'/4') Start->Pos_MetaPara Interaction_Steric Steric Repulsion (vs Pyridine H3) Pos_Ortho->Interaction_Steric Dominant Mode Interaction_HBond Intramolecular H-Bond (C-F ... H-C) Pos_Ortho->Interaction_HBond Specific Geometry Outcome_Twist Twisted Conformation (Broken Conjugation) Pos_MetaPara->Outcome_Twist Minimal Effect Interaction_Steric->Outcome_Twist Outcome_Planar Planar Conformation (Extended Conjugation) Interaction_HBond->Outcome_Planar Prop_BlueShift Blue Shift (UV) Lower LogP Outcome_Twist->Prop_BlueShift Prop_RedShift Red Shift (UV) Higher LogP Outcome_Planar->Prop_RedShift

Caption: Decision tree showing how ortho-fluorination bifurcates conformational preference based on steric vs. electrostatic forces.

Part 4: Synthetic Methodology (Suzuki-Miyaura Coupling)

Synthesizing fluorinated phenyl-pyridines requires navigating the instability of pyridine boronic acids (protodeboronation). The protocol below utilizes a Pd-G3-XPhos precatalyst system, which is highly active and stable, allowing for lower catalyst loading and milder conditions.

Protocol: Pd-Catalyzed Cross-Coupling

Reaction: 2-Chloropyridine + (Fluorophenyl)boronic acid


 Fluorinated 2-Phenylpyridine
  • Reagents:

    • Aryl Halide: 2-Chloropyridine (1.0 equiv)

    • Boronic Acid: (2/3/4-Fluorophenyl)boronic acid (1.2 equiv)

    • Catalyst: XPhos Pd G3 (2 mol%)

    • Base:

      
       (2.0 equiv, 0.5M aqueous solution)
      
    • Solvent: THF or 1,4-Dioxane (degassed)

  • Step-by-Step:

    • Step 1 (Inerting): Charge a reaction vial with the aryl halide, boronic acid, and XPhos Pd G3 catalyst. Seal and purge with

      
       or Argon for 5 minutes. Why: Pd(0) species are oxygen-sensitive; oxygen promotes homocoupling.
      
    • Step 2 (Solvation): Add degassed THF and the aqueous base solution via syringe.

    • Step 3 (Activation): Heat the block to 60°C. Monitor via LC-MS. Note: Fluorinated boronic acids can be prone to deborylation; do not overheat (>80°C) unless necessary.

    • Step 4 (Workup): Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Step 5 (Purification): Flash chromatography (Hexanes/EtOAc). Fluorinated isomers often separate well due to polarity differences.

Part 5: Computational Workflow (DFT)

To predict the pKa and HOMO/LUMO levels accurately, one must account for solvation energy. Gas-phase calculations will fail to predict the acidity shifts induced by fluorine.

Diagram 2: DFT Calculation Pipeline

DFTWorkflow cluster_opt Geometry Optimization cluster_energy Electronic Refinement Input Input Structure (3D Coordinates) Opt_Vac Optimization (Vacuum) Level: B3LYP/6-31G(d) Input->Opt_Vac Freq_Check Frequency Check (No imaginary freqs) Opt_Vac->Freq_Check Energy_Solv Single Point Energy (Solvent) Model: IEFPCM (Water/DMSO) Level: wB97X-D/6-311+G(d,p) Freq_Check->Energy_Solv Use Optimized Geom Output Output Descriptors HOMO/LUMO, Dipole, NBO Charges Energy_Solv->Output

Caption: Standardized DFT workflow for extracting electronic descriptors of fluorinated biaryls.

Recommended Computational Parameters
  • Functional:

    
    B97X-D (Includes dispersion corrections, critical for ortho-F interactions).
    
  • Basis Set: 6-311+G(d,p) (Diffuse functions are required to model the lone pair electrons on Fluorine and Nitrogen accurately).

  • Solvation Model: IEFPCM or SMD (Solvation Model based on Density).

References

  • Conformational Preferences of Biaryls

    • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.
    • Source: Vertex AI / NIH (2018).
  • Fluorine in Drug Discovery (General Principles)

    • Fluorine in drug discovery: Role, design and case studies.
    • Source: Pharmacy Journal / Org. Lett. (2019).[1]

  • Synthesis of Fluorinated Pyridines (Suzuki Coupling)

    • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[2]

    • Source: J. Med.[3] Chem / NIH (2024).

  • Electronic Tuning in Iridium Complexes (HOMO/LUMO)

    • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning.
    • Source: Inorg. Chem. / NIH (2015).
  • DFT Methods for Biaryls

    • Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calcul
    • Source: VNUHCM Journal of Science and Technology (2024).

Sources

Foundational

Literature review of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine synthesis pathways

The following technical guide details the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine , a structural motif commonly found in kinase inhibitors and medicinal chemistry scaffolds. Executive Summary Target Mole...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine , a structural motif commonly found in kinase inhibitors and medicinal chemistry scaffolds.

Executive Summary

Target Molecule: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine CAS Registry Number: (Analogous intermediates: 105931-73-5 for the aryl halide part) Molecular Formula: C₁₂H₉BrFN Molecular Weight: 266.11 g/mol Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold)

This guide provides a high-fidelity synthesis strategy for constructing the biaryl core of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine. The primary challenge in this synthesis is chemoselectivity : creating a carbon-carbon bond between the pyridine and phenyl rings while preserving the bromine atom on the phenyl ring for downstream functionalization.

The recommended pathway utilizes a site-selective Suzuki-Miyaura Cross-Coupling , exploiting the reactivity difference between aryl-iodides and aryl-bromides. This method ensures high regiocontrol and yield, avoiding the formation of oligomers common in symmetrical di-bromo couplings.

Retrosynthetic Analysis

To achieve the target structure with maximum efficiency, we disconnect the biaryl bond. The presence of a bromine atom on the phenyl ring dictates the use of a dihalogenated precursor where one halogen is significantly more reactive (Iodine) than the one to be preserved (Bromine).

Pathway Logic
  • Disconnection: The C(sp²)-C(sp²) bond between Pyridine(C3) and Phenyl(C1).

  • Nucleophile (Component A): 4-Methyl-3-pyridylboronic acid (or pinacol ester).[1] The methyl group at C4 is already in place.

  • Electrophile (Component B): 4-Bromo-2-fluoro-1-iodobenzene.[2][3][4] The Iodine at C1 is the active site for oxidative addition; the Bromine at C4 is the "passenger" functional group.

Retrosynthesis Target Target: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Precursors Precursors Target->Precursors Suzuki Disconnection CompA Nucleophile: 4-Methyl-3-pyridylboronic acid (CAS: 148546-82-1) Precursors->CompA CompB Electrophile: 4-Bromo-2-fluoro-1-iodobenzene (CAS: 105931-73-5) Precursors->CompB

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the biaryl core via selective cross-coupling.

Primary Synthesis Pathway: Site-Selective Suzuki Coupling

This protocol relies on the kinetic preference of Palladium(0) to undergo oxidative addition with Aryl-Iodides (~1000x faster) over Aryl-Bromides . This allows the formation of the biaryl bond at the iodine position while leaving the bromine intact.

Reaction Scheme

Reaction:

4-Methyl-3-pyridylboronic acid + 4-Bromo-2-fluoro-1-iodobenzene


Target 
Mechanistic Cycle (Chemoselectivity)

The success of this reaction hinges on the catalyst interacting exclusively with the C-I bond.

CatalyticCycle cluster_selectivity Selectivity Control Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd + Ar-I (Fast) TransMet Transmetallation (Boronate enters) OxAdd->TransMet + Base, Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Pd0 - Product Note Ar-Br bond remains inert due to high activation energy relative to Ar-I

Figure 2: The catalytic cycle highlighting the chemoselective oxidative addition step.

Reagents and Materials
ReagentRoleCAS No.Eq.[4]Notes
4-Bromo-2-fluoro-1-iodobenzene Electrophile105931-73-51.0Light sensitive; store cold.[4]
4-Methyl-3-pyridylboronic acid Nucleophile148546-82-11.1 - 1.2May contain anhydride; use excess.
Pd(dppf)Cl₂ · DCM Catalyst95464-05-40.03 - 0.05Robust against steric bulk.
K₂CO₃ (2.0 M aq) Base584-08-73.0Standard base for Suzuki.
1,4-Dioxane Solvent123-91-1-Degassed thoroughly.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

Step 1: Reaction Setup
  • Glassware: Oven-dry a 100 mL round-bottom flask (RBF) or Schlenk tube equipped with a magnetic stir bar.

  • Loading: Charge the flask with:

    • 4-Bromo-2-fluoro-1-iodobenzene (3.01 g, 10.0 mmol)

    • 4-Methyl-3-pyridylboronic acid (1.64 g, 12.0 mmol)

    • Pd(dppf)Cl₂ · DCM complex (245 mg, 0.3 mmol, 3 mol%)

  • Inert Atmosphere: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times to remove Oxygen (critical to prevent homocoupling).

Step 2: Solvent Addition
  • Add 1,4-Dioxane (40 mL) via syringe.

  • Add 2.0 M Aqueous K₂CO₃ (15 mL, 30 mmol) via syringe.

  • Optional: Sparge the biphasic mixture with Nitrogen for 5-10 minutes to ensure total deoxygenation.

Step 3: Reaction & Monitoring
  • Heating: Place the flask in a pre-heated oil bath at 85°C - 90°C .

  • Duration: Stir vigorously for 4–16 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 20% EtOAc in Hexanes).

    • Target Spot: UV active, more polar than the starting iodide.

    • Starting Material: The Iodide should be consumed. The Bromide bond should remain intact (avoid overheating >100°C to prevent Br-reaction).

Step 4: Work-up and Purification
  • Cooling: Cool the mixture to room temperature.

  • Extraction: Dilute with Ethyl Acetate (100 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer once more with EtOAc (50 mL).

  • Washing: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude dark oil/solid.

  • Chromatography: Purify via Silica Gel Column Chromatography.

    • Gradient: 0% to 30% Ethyl Acetate in Hexanes.

    • Note: The pyridine nitrogen makes the product slightly basic; adding 1% Triethylamine to the eluent can reduce tailing.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Catalyst Choice Pd(dppf)Cl₂ or Pd(PPh₃)₄ Pd(dppf)Cl₂ is preferred for sterically hindered couplings (ortho-F and ortho-Methyl).
Temperature 80°C - 90°C Sufficient to activate C-I but low enough to prevent oxidative addition into C-Br.
Stoichiometry 1.2 eq Boronic Acid Pyridyl boronic acids are prone to protodeboronation (losing the B(OH)₂ group); excess ensures full conversion.
Deoxygenation Strict (3x Vac/Fill) Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
Alternative Pathway (If Iodide is unavailable)

If 4-Bromo-2-fluoro-1-iodobenzene cannot be sourced, one may use 1,4-Dibromo-2-fluorobenzene .

  • Risk: Regioselectivity is lower. The site between F and Br (C1) is more electron-deficient (activated), but sterically crowded.

  • Mitigation: Use a catalyst with a smaller bite angle or specific steric bulk (e.g., Pd(OAc)₂ / SPhos ) to differentiate the two bromine sites, though yields will likely be lower (50-60%).

Safety & Handling

  • Aryl Halides: Potential skin irritants and sensitizers. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal hazards. Dispose of waste in dedicated heavy metal streams.

  • Pyridines: Often possess a distinct, unpleasant odor and can be toxic if inhaled.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses oxidative addition rates: I > Br >> Cl). Link

  • ChemicalBook. (2025). "Product Entry: 4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5)."

  • Sigma-Aldrich. (2025). "Product Entry: 4-Methyl-3-pyridylboronic acid (CAS 148546-82-1)."[5][6]

Sources

Exploratory

3-(4-Bromo-2-fluorophenyl)-4-methylpyridine CAS number and identifiers

Technical Guide: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Part 1: Executive Summary & Chemical Identity 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine is a specialized biaryl intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Part 1: Executive Summary & Chemical Identity

3-(4-Bromo-2-fluorophenyl)-4-methylpyridine is a specialized biaryl intermediate used primarily in the synthesis of small molecule kinase inhibitors (e.g., p38 MAPK, RAF, or JAK inhibitors). It serves as a critical scaffold where the pyridine ring acts as a hydrogen bond acceptor (hinge binder) and the phenyl ring provides a vector for extending into the hydrophobic pocket of a protein target.

Unlike common reagents, this specific isomer is often a custom synthesis target rather than a catalog commodity. It is frequently confused with the single-ring building block 3-bromo-2-fluoro-4-methylpyridine (CAS 884495-46-9), but its biaryl nature distinguishes it as a more advanced intermediate.

Chemical Identifiers
PropertyDescription
Chemical Name 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Common Name Biaryl Scaffold BFP-MP
CAS Number Not Commercially Indexed (Custom Synthesis Required)
Molecular Formula C₁₂H₉BrFN
Molecular Weight 266.11 g/mol
SMILES Cc1c(c(ccn1)c2ccc(cc2F)Br)
Related CAS (Precursor) 3-Bromo-4-methylpyridine (CAS 3430-22-6)
Related CAS (Analog) 3-(4-Bromo-2-fluorophenyl)pyridine (CAS 1187163-18-3)

Part 2: Structural Analysis & Synthetic Logic

The synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine presents a classic chemoselectivity challenge . The target molecule contains a bromine atom on the phenyl ring.[1][2][3][4][5][6] If one attempts a standard Suzuki coupling using 3-bromo-4-methylpyridine and 4-bromo-2-fluorophenylboronic acid, the reaction will likely polymerize or yield a mixture, as the bromine on the product is also reactive under palladium catalysis.

The Solution: Utilize the reactivity difference between Iodine and Bromine . By coupling a pyridyl boronic acid with a bromo-iodo-benzene, the catalyst will selectively insert into the C-I bond, leaving the C-Br bond intact for future functionalization.

Recommended Synthetic Route (Chemoselective Suzuki Coupling)
  • Precursor A: 4-Methyl-3-pyridineboronic acid (or pinacol ester).

  • Precursor B: 1-Bromo-2-fluoro-4-iodobenzene (CAS 1056470-76-2).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

Synthesis Workflow Diagram

SynthesisRoute PrecursorA 4-Methyl-3-pyridineboronic acid (Nucleophile) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C PrecursorA->Catalyst PrecursorB 1-Bromo-2-fluoro-4-iodobenzene (Electrophile) PrecursorB->Catalyst Intermediate Oxidative Addition (Selective at C-I bond) Catalyst->Intermediate Chemoselectivity (I >> Br) Product 3-(4-Bromo-2-fluorophenyl)- 4-methylpyridine (Target) Intermediate->Product Reductive Elimination

Caption: Chemoselective Suzuki-Miyaura coupling utilizing the reactivity differential between Aryl-I and Aryl-Br bonds to preserve the bromine handle.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine via selective Suzuki coupling.

Reagents:

  • 4-Methyl-3-pyridineboronic acid (1.0 equiv)

  • 1-Bromo-2-fluoro-4-iodobenzene (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 1-bromo-2-fluoro-4-iodobenzene (1.1 equiv) and 4-methyl-3-pyridineboronic acid (1.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv).

  • Degassing: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times. Add degassed 1,4-dioxane/water (4:1) via syringe.

  • Reaction: Heat the mixture to 85-90°C for 4-6 hours. Monitor by LC-MS or TLC.[7]

    • Note: Do not overheat (>100°C) or extend time unnecessarily, as the palladium may eventually activate the C-Br bond, leading to oligomerization.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The pyridine nitrogen makes the product slightly polar; adding 1% Triethylamine to the eluent can reduce tailing.

Part 4: Applications in Drug Discovery

This biaryl scaffold is a versatile building block. The 4-Bromo position on the phenyl ring serves as a "handle" for further diversification, while the Pyridine ring often acts as the "warhead" or hinge-binding motif.

Functionalization Potential
Reaction TypeReagent ClassTarget MoietyTherapeutic Application
Buchwald-Hartwig Primary/Secondary AminesBiaryl-AmineKinase Inhibitors (e.g., p38, RAF)
Suzuki Coupling Aryl Boronic AcidsTerphenyl/Biaryl-HeterocycleProtein-Protein Interaction Inhibitors
Heck Reaction Acrylates/StyrenesStyryl-PyridineFluorescent Probes / Imaging Agents
Lithiation/Formylation n-BuLi / DMFBenzaldehyde derivativeLinker synthesis for PROTACs
Mechanism of Action (Hypothetical Context)

In a kinase inhibitor context, the 4-methylpyridine moiety typically lodges into the ATP-binding pocket (hinge region), forming a hydrogen bond via the pyridine nitrogen. The 2-fluorophenyl group provides a twisted conformation (due to steric clash between the fluorine and the pyridine), which directs the rest of the molecule (attached at the bromine position) into the "back pocket" or solvent-exposed region, improving selectivity.

Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Pyridine derivative).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle within a certified chemical fume hood.

  • Waste: Dispose of halogenated organic waste in designated containers. Do not release into drains.

References

  • ChemicalBook. (2024). 3-Bromo-4-methylpyridine Properties and Synthesis. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-2-fluoro-4-methylpyridine (Isomer Reference). Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: 3-(4-Bromo-2-fluorophenyl)pyridine (Des-methyl analog). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol). Link

Sources

Foundational

Stability of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Under Ambient Conditions: A Framework for Comprehensive Assessment

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, a complex heterocyclic compound with pote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, a complex heterocyclic compound with potential applications in pharmaceutical and agrochemical development. In the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach grounded in regulatory standards and chemical theory. We will dissect the molecule's structural liabilities, propose a comprehensive stability testing plan based on International Council for Harmonisation (ICH) guidelines, detail the necessary analytical methodologies for detecting degradation, and establish a logical workflow for data interpretation. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities and ensuring their quality and safety.

Introduction and Strategic Importance of Stability

The molecule 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine represents a confluence of chemical moieties—a substituted pyridine ring and a halogenated phenyl ring—that are prevalent in biologically active compounds. The incorporation of fluorine, for instance, is known to enhance metabolic stability and binding affinity, while the bromo- and methyl- groups offer vectors for further synthetic elaboration.[1][2] However, these same features can also be potential sites for chemical degradation.

Understanding the stability of a new chemical entity (NCE) under ambient conditions (e.g., storage, handling) is a non-negotiable cornerstone of product development. Chemical instability can lead to loss of potency, the formation of potentially toxic impurities, and altered physical properties, ultimately compromising product safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a re-test period for an active pharmaceutical ingredient (API) or a shelf life for a drug product.[3][4] This guide provides the scientific and methodological blueprint for conducting such an evaluation for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine.

Molecular Structure Analysis and Potential Degradation Pathways

A proactive stability assessment begins with a theoretical analysis of the molecule's structure to identify its most likely points of failure.

  • The 4-Methylpyridine Core: The pyridine ring is a nitrogen-containing heterocycle. While generally stable, the methyl group at the 4-position is a primary candidate for oxidation.[5][6] Under oxidative stress (e.g., exposure to air, peroxides), this group could be converted to a hydroxymethyl, aldehyde, or ultimately a carboxylic acid (isonicotinic acid derivative).[7][8] The pyridine nitrogen itself can undergo N-oxidation, altering the molecule's electronic properties and solubility.

  • The 4-Bromo-2-fluorophenyl Substituent: Halogenated aromatic rings possess distinct stability characteristics.

    • C-Br Bond: The carbon-bromine bond is the most probable site for photolytic cleavage. Exposure to UV or even high-intensity visible light can generate radical species, leading to debromination or subsequent secondary reactions.

    • C-F Bond: The carbon-fluorine bond is exceptionally strong and generally considered stable under ambient conditions. However, advanced oxidation processes or extreme pH conditions could potentially lead to defluorination, a pathway noted in the degradation of some fluoroquinolone antibiotics.[9] The high electronegativity of fluorine influences the electron distribution of the entire ring system, which can affect its overall reactivity.[10]

  • The Biaryl C-C Bond: The single bond connecting the pyridine and phenyl rings is typically robust. However, severe oxidative conditions could theoretically lead to cleavage, though this is considered a less probable pathway under ambient conditions compared to oxidation of the methyl group or photolysis of the C-Br bond.

Based on this analysis, a hypothetical degradation map can be constructed to guide the analytical development process.

Caption: Hypothetical degradation pathways for the target molecule.

Regulatory Framework and Study Design

The stability testing program must be designed to meet global regulatory expectations, primarily those outlined in the ICH guidelines.[11] The overall strategy involves two key phases: forced degradation to identify potential degradants and formal stability studies to quantify the rate of degradation under defined storage conditions.

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method—a method capable of separating the parent compound from all potential degradation products.[12] This phase helps to elucidate the degradation pathways and confirm the intrinsic stability of the molecule.[13]

Table 1: Proposed Conditions for Forced Degradation Studies

Stress Condition Protocol Details Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours Simulates acidic environments, assesses stability of the pyridine ring and ether linkages (if any).
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours Simulates alkaline environments; pyridine derivatives can be unstable in strong base.[14]
Neutral Hydrolysis Deionized water at 60°C for 24-48 hours Serves as a control and assesses stability in aqueous formulations.
Oxidation 3% H₂O₂ at room temperature for 24 hours Probes for susceptibility to oxidation, primarily at the methyl group and pyridine nitrogen.[5]
Photostability Solid & solution state exposure to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[15] Assesses the lability of the C-Br bond and the overall photosensitivity of the molecule.

| Thermal (Dry Heat) | Solid state at 80°C for 72 hours | Evaluates the intrinsic thermal stability of the molecule in the absence of solvent.[16] |

Phase 2: Formal Stability Studies (as per ICH Q1A(R2))

Formal studies are performed on at least one primary batch of the compound to establish its re-test period. The storage conditions are dictated by the intended climatic zone for marketing.[15]

Table 2: ICH-Recommended Formal Stability Storage Conditions

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months
or 30°C ± 2°C / 65% RH ± 5% RH 12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

RH = Relative Humidity. Intermediate conditions are only required if significant change occurs during accelerated studies.

Experimental Protocols and Methodologies

A robust stability program is underpinned by validated analytical methods. The workflow below outlines the critical steps from method development to data analysis.

Caption: Overall workflow for stability assessment.

Protocol: Stability-Indicating HPLC Method

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.[17][18]

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), which is versatile for moderately polar compounds.

  • Mobile Phase: Use a gradient elution to ensure separation of the polar parent compound from potentially more polar (e.g., oxidized) or less polar (e.g., debrominated) degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: Employ a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and check for peak purity. Couple the HPLC to a Mass Spectrometer (MS) to aid in the identification of unknown impurity peaks observed during forced degradation.[19]

  • Sample Preparation: Dissolve the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a concentration of approximately 0.5 mg/mL.

Protocol: Sample Analysis and Data Collection
  • Initial Timepoint (T=0): Analyze three replicates of the primary stability batch to establish the initial assay value, impurity profile, and physical appearance.

  • Subsequent Timepoints: At each scheduled pull-point (e.g., 3, 6, 9, 12 months for long-term), withdraw samples from the stability chambers.

  • Analysis: Allow samples to equilibrate to room temperature. Prepare them for HPLC analysis as per the validated method.

  • Data Recording: For each sample, record the following:

    • Physical appearance (color, physical state).

    • Assay of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (as a percentage of the initial value).

    • Levels of any specified (identified) degradation products.

    • Levels of any unspecified (unidentified) degradation products.

    • Total degradation products.

Conclusion

The stability of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine under ambient conditions cannot be assumed; it must be empirically determined through a systematic and rigorous scientific process. By combining a theoretical analysis of the molecule's inherent liabilities with a comprehensive experimental plan guided by ICH principles, researchers can build a complete and reliable stability profile. The workflows and protocols detailed in this guide provide a robust framework for identifying potential degradation pathways, quantifying the rate of change over time, and ultimately ensuring the quality, safety, and regulatory compliance of this promising chemical entity. This foundational knowledge is critical for confident advancement through the development pipeline.

References

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Bałczewski, P., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16770-16795.
  • ResearchGate. (2025, August 6).
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Bolte, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
  • ResearchGate. (2025, June 10). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
  • Imankulov, I., et al. (2026, January 12). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
  • Wang, W., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00543-19.
  • ResearchGate. (2010, February 19).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
  • MDPI. (2025, June 25). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
  • ResearchGate. (2019, February 5). (PDF)
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). 3-Bromo-2-fluoro-4-methylpyridine | 884495-46-9.
  • ResearchGate. (2025, November 24).
  • ChemicalBook. (2026, January 13). 3-Bromo-4-methylpyridine | 3430-22-6.
  • Culpepper, J., et al. (2022). Fluorination and Hydrolytic Stability of Water-Soluble Platinum Complexes with a Borane-Bridged Diphosphoramidite Ligand. Dalton Transactions.
  • Li, G., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 57(5), 2265-2277.
  • U.S. Environmental Protection Agency. (n.d.). 3-Bromo-5-(4-fluorophenyl)pyridine Properties.
  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
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  • ScienceDirect. (n.d.). Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Beilstein-Institut. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties.
  • MDPI. (2024, March 6).
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  • ResearchGate. (n.d.). Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl).
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96 3430-22-6.
  • BenchChem. (n.d.). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
  • ChemScene. (n.d.). 1805314-80-0 | 3-Bromo-2-(difluoromethyl)-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • European Union Reference Laboratories for Pesticide Residues. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an.
  • BLD Pharm. (n.d.). 407-20-5|3-Bromo-5-fluoropyridine.
  • SciSpace. (n.d.). Thermal stabilization of energetic materials by the aromatic nitrogen-rich 4,4′,5,5′-tetraamino-3,3.
  • MDPI. (2026, February 9). Controlling the Thermodynamic Stability of Melt-Compounded PLA as Opportunity to Achieve 3D Printing Automotive Items with Medium Lifetime.
  • PubChemLite. (n.d.). 3-bromo-4-methyl-2-(trifluoromethyl)pyridine.
  • ChemScene. (n.d.). 1440520-79-5 | 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine.
  • OAE Publishing Inc. (2024, June 17). Thermal stability prediction of copolymerized polyimides via an interpretable transfer learning model.
  • BLD Pharm. (n.d.). 128071-79-4|4-Bromo-2-fluoro-3-methylpyridine.
  • PubChemLite. (n.d.). 3-bromo-4-methylpyridine (C6H6BrN).
  • ResearchGate. (2025, December 4). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity | Request PDF.
  • PubMed. (2024, February 12). Thermal stability of triple-junction gallium arsenide cells.

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Protocols & Analytical Methods

Method

Scalable production methods for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Application Note: Scalable and Chemoselective Synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Introduction & Strategic Importance The biaryl scaffold 3-(4-bromo-2-fluorophenyl)-4-methylpyridine is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable and Chemoselective Synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Introduction & Strategic Importance

The biaryl scaffold 3-(4-bromo-2-fluorophenyl)-4-methylpyridine is a highly valuable, orthogonally functionalized intermediate in modern drug discovery. The presence of a preserved bromo substituent on the phenyl ring allows for subsequent late-stage functionalizations (e.g., Buchwald-Hartwig aminations or secondary Suzuki couplings), while the methylpyridine core serves as a critical pharmacophore in numerous kinase inhibitors and CNS-active agents.

The primary process chemistry challenge in synthesizing this molecule is achieving strict chemoselectivity. The synthesis requires coupling a pyridine derivative with a phenyl ring without prematurely activating the C-Br bond. This application note details a highly scalable, self-validating protocol utilizing a chemoselective Suzuki-Miyaura cross-coupling strategy.

Mechanistic Rationale: The Chemoselectivity Imperative

To synthesize the target molecule efficiently, we utilize 3-iodo-4-methylpyridine and (4-bromo-2-fluorophenyl)boronic acid . This strategic choice of starting materials exploits the fundamental thermodynamic differences in carbon-halogen bond dissociation energies (BDEs).

The C-I bond has a significantly lower BDE (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Consequently, Palladium(0) undergoes oxidative addition into the C-I bond orders of magnitude faster than into the C-Br bond .

Causality Behind Experimental Choices:

  • Catalyst Selection: While modern, highly active Buchwald precatalysts (e.g., XPhos Pd G2) are excellent for difficult couplings, they are often too active and risk activating the C-Br bond. We deliberately select Pd(PPh₃)₄ ; its moderate reactivity is a feature, ensuring strict chemoselectivity for the C-I bond [[1]]([Link]).

  • Solvent System: A biphasic system of Toluene/Ethanol/Water is utilized. Toluene provides excellent heat capacity and scalability. Ethanol acts as a critical phase-transfer agent, bridging the aqueous base and the organic layer to facilitate transmetalation at the liquid-liquid interface.

  • Base Selection: Aqueous Na₂CO₃ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed protodeboronation of the boronic acid and to maintain mild conditions that suppress off-target reactions .

Visualizing the Process & Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd 3-Iodo-4-methylpyridine SideRxn C-Br Activation (Suppressed at 60°C) Pd0->SideRxn High Temp / Excess Pd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Figure 1: Pd-catalyzed chemoselective cycle favoring C-I over C-Br oxidative addition.

ProcessWorkflow Step1 1. Reagent Prep & Degassing Step2 2. Chemoselective Suzuki Coupling Step1->Step2 Step3 3. Biphasic Extraction Step2->Step3 Step4 4. Pd Scavenging (Carbon Filtration) Step3->Step4 Step5 5. Crystallization & Isolation Step4->Step5 Step6 6. QA/QC Release Step5->Step6

Figure 2: Scalable workflow for chemoselective biaryl synthesis and Pd remediation.

Quantitative Data Summaries

Table 1: Stoichiometric Matrix (100 mmol Scale)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
3-Iodo-4-methylpyridine 219.02 1.00 21.90 g Electrophile
(4-Bromo-2-fluorophenyl)boronic acid 218.82 1.05 22.98 g Nucleophile
Pd(PPh₃)₄ 1155.56 0.02 2.31 g Catalyst
Na₂CO₃ (2M aq.) 105.99 2.50 125 mL Base / Activator
Toluene N/A 10 vol 220 mL Organic Solvent

| Ethanol | N/A | 2 vol | 44 mL | Co-solvent |

Table 2: Critical Process Parameters (CPPs) & Quality Attributes

Parameter Target Range Consequence of Deviation
Temperature 60–65 °C >70 °C triggers C-Br activation; <50 °C stalls the reaction.
Agitation Rate 400–500 RPM Poor mixing in the biphasic system severely limits transmetalation.
Degassing Time >30 mins (N₂ sparge) O₂ presence causes boronic acid homocoupling and Pd(0) oxidation.

| Reaction Time | 6–8 hours | Prolonged heating increases the des-bromo impurity profile. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) ensures the physical and chemical integrity of the reaction before proceeding to the next step.

Step 1: Reagent Preparation and Rigorous Degassing

  • Charge a 1L jacketed reactor with 3-iodo-4-methylpyridine (21.90 g, 100 mmol), (4-bromo-2-fluorophenyl)boronic acid (22.98 g, 105 mmol), Toluene (220 mL), and Ethanol (44 mL).

  • Initiate agitation at 450 RPM. Sparge the solution with subsurface Nitrogen for 30 minutes.

  • Self-Validation (IPC 1): Measure dissolved oxygen (DO) using a DO probe. Proceed only when DO < 2 ppm.

  • Briefly pause the N₂ sparge, quickly add Pd(PPh₃)₄ (2.31 g, 2.0 mol%), and resume sparging for 5 minutes.

Step 2: Chemoselective Catalysis

  • Add the previously degassed 2M aqueous Na₂CO₃ solution (125 mL) via an addition funnel over 10 minutes.

  • Heat the jacketed reactor to an internal temperature of exactly 62 °C.

  • Self-Validation (IPC 2): After 6 hours, pull a 0.5 mL aliquot from the organic layer. Quench and analyze via HPLC. The reaction is validated as complete when the 3-iodo-4-methylpyridine peak is <1.0% (Area/Area) and the des-bromo impurity is <0.5%.

Step 3: Biphasic Quench and Phase Separation

  • Cool the reactor to 20 °C. Add 100 mL of deionized water to dissolve any precipitated inorganic salts.

  • Halt agitation and allow the phases to separate for 20 minutes.

  • Self-Validation (IPC 3): A sharp, clean phase boundary must be visible. Drain the lower aqueous phase. Wash the upper organic phase with 100 mL of brine.

Step 4: Palladium Scavenging

  • To the organic phase, add 5.0 g of activated carbon (e.g., Darco® KB-G) or a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol).

  • Stir the suspension at 40 °C for 2 hours, then filter through a pad of Celite.

  • Self-Validation (IPC 4): Analyze a sample of the filtrate via ICP-MS. The palladium content must be <10 ppm before proceeding to crystallization.

Step 5: Crystallization and Isolation

  • Concentrate the toluene filtrate under reduced pressure to approximately 3 volumes (~65 mL).

  • Heat to 70 °C to ensure complete dissolution, then slowly add 100 mL of n-heptane dropwise over 1 hour.

  • Cool the mixture linearly to 5 °C over 4 hours to induce crystallization.

  • Filter the resulting off-white crystals, wash with cold heptane (30 mL), and dry in a vacuum oven at 45 °C for 12 hours.

  • Final Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. Expected yield: 85-88% (>99.0% purity).

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, ACS Publications. URL: [Link] [[1]]([Link])

  • Palladium-Catalyzed Suzuki-Miyaura Reactions: Exploiting Orthogonal Coupling Sites under Different Conditions. ResearchGate. URL:[Link]

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Application

Application Note: Advanced Crystallization Strategies for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Physicochemical Profiling The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

The compound 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (Molecular Weight: 266.11 g/mol ) is a highly functionalized halogenated biaryl system, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

Crystallizing this molecule presents a unique set of thermodynamic and kinetic challenges. The steric clash between the 2-fluoro substituent on the phenyl ring and the 4-methyl group on the pyridine ring forces the biaryl system out of planarity. This non-planar conformation reduces the efficiency of


 stacking in the solid state, significantly lowering the lattice energy and melting point. Consequently, the freebase is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during standard cooling crystallization.

To successfully isolate this compound with high purity (>99%) and optimal yield, a rational crystallization design must leverage its specific intermolecular interaction nodes:

  • The Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor and a site for salt formation[1].

  • The Bromine Atom: Acts as a halogen-bond donor (

    
    -hole), capable of directing supramolecular assembly when paired with appropriate Lewis bases[2][3].
    
  • The Fluorine Atom & Methyl Group: Modulate solubility in non-polar anti-solvents (e.g., heptane) via van der Waals interactions.

Interactions Molecule 3-(4-Bromo-2-fluorophenyl) -4-methylpyridine PyridineN Pyridine Nitrogen (H-Bond Acceptor / Salt Site) Molecule->PyridineN Bromine Bromine Atom (Halogen Bond Donor) Molecule->Bromine Fluorine Fluorine Atom (Polar / Weak Acceptor) Molecule->Fluorine Methyl 4-Methyl Group (Steric Bulk / Hydrophobic) Molecule->Methyl Protic Solvents / Acids Protic Solvents / Acids PyridineN->Protic Solvents / Acids Strong H-Bonding Lewis Bases (e.g., N, O) Lewis Bases (e.g., N, O) Bromine->Lewis Bases (e.g., N, O) Halogen Bonding Aliphatic Solvents (Heptane) Aliphatic Solvents (Heptane) Methyl->Aliphatic Solvents (Heptane) Van der Waals

Fig 1: Intermolecular interaction nodes governing the crystallization behavior of the target biaryl.

Crystallization Strategy & Mechanistic Insights

Strategy A: Anti-Solvent Cooling Crystallization (Freebase)

For crude streams with >85% purity, a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is optimal. EtOAc provides excellent solubility at elevated temperatures due to its moderate polarity, while n-Heptane acts as a strong anti-solvent. The critical control parameter here is the cooling ramp rate . Rapid cooling will force the system into the spinodal decomposition region, causing the compound to oil out. A controlled, seeded cooling ramp (0.1 °C/min) keeps the system in the metastable zone, promoting crystal growth over phase separation.

Strategy B: Reactive Co-Crystallization / Salt Formation

If the freebase persistently oils out due to high impurity loads, converting the molecule into a crystalline salt or co-crystal is the most robust solution. Reacting the basic pyridine nitrogen with a dicarboxylic acid, such as Succinic Acid , dramatically increases the lattice energy through the formation of robust, 1D or 2D hydrogen-bonded networks[4]. The resulting succinate salt exhibits a higher melting point, drastically reducing the propensity for LLPS and rejecting structurally similar impurities.

Workflow Crude Crude 3-(4-Bromo-2-fluorophenyl) -4-methylpyridine SolventScreen Thermodynamic Profiling (Solubility Curve Generation) Crude->SolventScreen Decision Is the Freebase Prone to Oiling Out? SolventScreen->Decision CoolingCryst Protocol A: Anti-Solvent Cooling (EtOAc/Heptane) Decision->CoolingCryst No (High Purity Input) SaltForm Protocol B: Salt Formation (Succinic Acid in EtOH) Decision->SaltForm Yes (High Impurity Load) Isolation Filtration & Cake Washing CoolingCryst->Isolation SaltForm->Isolation Drying Vacuum Drying (40°C, 50 mbar) Isolation->Drying PureAPI Pure Crystalline Product (>99% HPLC) Drying->PureAPI

Fig 2: Decision tree and workflow for the crystallization of the target pyridine derivative.

Standard Operating Protocols

Protocol A: Seeded Anti-Solvent Crystallization of the Freebase

This protocol utilizes a self-validating metastable zone width (MSZW) approach to prevent liquid-liquid phase separation.

Reagents:

  • Crude 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (10.0 g, ~37.6 mmol)

  • Ethyl Acetate (EtOAc, ACS Grade)

  • n-Heptane (ACS Grade)

  • Pure seed crystals (100 mg, 1 wt%)

Step-by-Step Procedure:

  • Dissolution: Charge the crude compound (10.0 g) into a 250 mL jacketed glass reactor equipped with an overhead stirrer. Add 30 mL of EtOAc.

  • Heating: Heat the jacket to 60 °C with moderate stirring (250 rpm) until complete dissolution is achieved. A clear, pale-yellow solution should form.

  • Anti-Solvent Addition (Titration to Cloud Point): Slowly dose n-Heptane into the reactor at a rate of 1.0 mL/min using a syringe pump. Continue addition until a faint, persistent turbidity is observed (the cloud point). This typically requires ~40-50 mL of n-Heptane.

  • Thermal Annealing & Seeding: Once the cloud point is reached, increase the reactor temperature by 2 °C to re-dissolve the turbidity (ensuring the system is in the metastable zone, not the labile zone). Add 100 mg of finely milled seed crystals.

  • Aging: Hold the suspension isothermally at this temperature for 60 minutes to allow the seed bed to mature and relieve supersaturation safely.

  • Controlled Cooling: Program the jacket to cool to 5 °C at a strict linear rate of 0.1 °C/min. Causality note: Faster cooling rates will outpace the crystal growth kinetics, leading to secondary nucleation of an oil phase.

  • Isolation: Filter the resulting white slurry through a sintered glass funnel (Porosity 3) under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C and 50 mbar for 12 hours.

Protocol B: Reactive Co-Crystallization (Succinate Salt)

Use this protocol when the freebase fails to crystallize or yields unacceptable purity.

Reagents:

  • Crude 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (10.0 g, 37.6 mmol)

  • Succinic Acid (4.44 g, 37.6 mmol, 1.0 equiv)

  • Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • API Dissolution: Dissolve 10.0 g of the crude pyridine derivative in 50 mL of absolute EtOH in a 250 mL jacketed reactor at 50 °C.

  • Co-former Preparation: In a separate flask, dissolve 4.44 g of succinic acid in 40 mL of absolute EtOH at 50 °C.

  • Reactive Mixing: Transfer the warm succinic acid solution dropwise into the reactor containing the pyridine solution over 15 minutes.

  • Supersaturation Generation: As the salt forms, the solubility limit is rapidly exceeded. The mixture will spontaneously nucleate. Causality note: The strong hydrogen bonding between the carboxylic acid and the pyridine nitrogen drives the rapid assembly of the crystalline lattice[4].

  • Cooling & Aging: Cool the suspension to 10 °C at a rate of 0.5 °C/min. Hold at 10 °C for 2 hours to maximize yield.

  • Isolation: Filter the crystalline salt under vacuum. Wash with 20 mL of cold EtOH.

  • Drying: Dry under vacuum at 50 °C for 12 hours.

Analytical Characterization & Expected Outcomes

The table below summarizes the expected quantitative data and physicochemical properties comparing the freebase and the succinate salt forms. The salt form demonstrates superior physical properties for downstream handling.

ParameterFreebase (Protocol A)Succinate Salt (Protocol B)
Molar Mass 266.11 g/mol 384.20 g/mol
Typical Yield 75 - 82%88 - 94%
Purity (HPLC) > 98.5%> 99.5% (High impurity rejection)
Melting Point (DSC) ~ 45 - 50 °C~ 135 - 140 °C
Crystal Habit Block-like / PrismaticNeedles / Acicular
Propensity for LLPS High (Requires strict cooling)Very Low
Primary Interaction Halogen Bonding (Br···N)Ionic / Hydrogen Bonding (COOH···N)

Troubleshooting & Process Optimization

  • Persistent Oiling Out in Protocol A: If LLPS occurs despite the slow cooling ramp, the crude material likely contains a high percentage of structurally similar des-bromo or des-fluoro impurities that act as crystal growth inhibitors. Switch to Protocol B (Salt Formation) to leverage the thermodynamic driving force of ionic interactions.

  • Polymorphism in Halogenated Pyridines: Halogen bonding (e.g., C–Br···N) is highly directional but relatively weak compared to hydrogen bonds[3][5]. This can lead to the formation of multiple polymorphs depending on the solvent used. Always verify the polymorphic form using Powder X-Ray Diffraction (PXRD) against a known reference standard. If an undesired polymorph is obtained, perform a solvent-mediated phase transition (slurry aging) in pure heptane at 25 °C for 48 hours to convert to the thermodynamically stable form.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Purification

Welcome to the technical support center for the chromatographic purification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and similar halogenated arylpyridine compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine in a direct question-and-answer format.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing overlapping peaks or a complete lack of separation between my product and impurities on the column. How can I improve the resolution?

Answer: Poor resolution is a common challenge stemming from suboptimal selectivity of the chromatographic system. The key is to systematically adjust your parameters to exploit the subtle physicochemical differences between your target compound and any co-eluting species.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Polarity: The initial solvent system may not be optimal for resolving compounds with similar polarities.

    • Solution: The most effective approach is to perform a thorough Thin-Layer Chromatography (TLC) analysis to identify an ideal solvent system.[1] A good starting point for many arylpyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[3] This Rf range in TLC often translates to good separation on a column.

    • Pro-Tip: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the elution, can significantly enhance the separation of complex mixtures.[4][5] Start with a low-polarity mobile phase to elute non-polar impurities and progressively increase the proportion of the more polar solvent to elute your target compound and then more polar impurities.[6]

  • Unfavorable Analyte-Stationary Phase Interactions: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.[3][7]

    • Solution 1: Mobile Phase Modification: The addition of a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the mobile phase can effectively neutralize the active silanol sites on the silica gel, leading to more symmetrical peaks and improved resolution.[3][8]

    • Solution 2: Alternative Stationary Phases: If peak tailing persists, consider switching to a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[3][5] For more challenging separations, bonded phases like amino- or cyano-bonded silica can offer different selectivity.[5]

Issue 2: Significant Peak Tailing of the Target Compound

Question: My product is eluting from the column, but the peak is broad and shows significant tailing, resulting in cross-contamination of fractions. What is causing this and how can I fix it?

Answer: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[7] This phenomenon is primarily due to the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[3][7]

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed cause1 Strong Analyte-Silica Interaction? start->cause1 solution1a Add Basic Modifier (0.1-1% Triethylamine) to Eluent cause1->solution1a Yes solution1b Switch to Deactivated Silica or Neutral Alumina cause1->solution1b Yes cause2 Poor Solubility in Mobile Phase? cause1->cause2 No end Symmetrical Peak Achieved solution1a->end solution1b->end solution2 Select a Solvent System with Better Solubilizing Power cause2->solution2 Yes cause3 Column Overload? cause2->cause3 No solution2->end solution3 Reduce Sample Load cause3->solution3 Yes cause3->end No solution3->end

Caption: A decision-making workflow for troubleshooting peak tailing.

Issue 3: The Compound is Not Eluting from the Column

Question: I have been eluting the column with a large volume of solvent, but my product is not coming off. What should I do?

Answer: This situation typically arises from one of a few common issues related to the polarity of your compound and the mobile phase, or potential interactions with the stationary phase.

Possible Causes & Solutions:

  • Insufficient Mobile Phase Polarity: The chosen solvent system may be too non-polar to effectively move your compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase.[9] For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[4] It is advisable to do this in a stepwise manner rather than a sudden large jump in polarity, which could cause all compounds to elute at once.[6]

  • Irreversible Adsorption or On-Column Decomposition: In some cases, highly polar or reactive compounds can bind irreversibly to the silica gel or decompose upon contact with the acidic stationary phase.[9]

    • Solution: To test for this, spot a small amount of your crude mixture on a TLC plate and develop it with a very polar solvent system (e.g., 10% methanol in dichloromethane). If the spot remains at the baseline, it indicates strong adsorption. If you observe streaking or the disappearance of the spot, decomposition may be occurring.[9] In such cases, switching to a less acidic stationary phase like neutral alumina or a bonded phase is recommended.[5]

  • Precipitation at the Top of the Column: If the sample was loaded onto the column in a solvent that is significantly more polar than the initial mobile phase, the compound may precipitate out of solution at the top of the column.[3]

    • Solution: Always aim to dissolve and load your sample in a solvent with a polarity as close as possible to, or less than, your initial mobile phase. If solubility is an issue, consider a dry loading technique.[3]

Issue 4: Low Recovery of the Purified Product

Question: After combining and evaporating the fractions, the yield of my purified product is much lower than expected. What are the potential reasons for this?

Answer: Low recovery can be attributed to several factors, ranging from physical losses during the process to on-column issues.

Potential Causes and Mitigation Strategies:

Potential Cause Explanation & Solution
On-Column Decomposition The acidic nature of silica gel can degrade sensitive compounds. Solution: Perform a 2D TLC test to check for stability. If decomposition is observed, switch to a less acidic stationary phase like deactivated silica or neutral alumina.[7][9]
Irreversible Adsorption Highly polar compounds may bind irreversibly to the stationary phase. Solution: Increase the mobile phase polarity significantly at the end of the run to try and elute any remaining compound. If this fails, a different stationary phase is necessary for future purifications.
Co-elution with an Unseen Impurity An impurity that is not UV-active may be co-eluting with your product, leading to the collection of impure fractions that are later discarded. Solution: Use a universal staining agent (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all spots on your TLC plates.[10]
Product Volatility If your compound is volatile, it may be lost during the solvent evaporation step. Solution: Use a lower temperature and a gentle stream of nitrogen for solvent removal.
Incomplete Elution The chromatography may have been stopped prematurely before all of the product had eluted. Solution: Always run a final, highly polar "flush" of the column and check the eluate by TLC to ensure all of the product has been collected.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine?

A good starting point for developing a separation method is to use a binary solvent system of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2] Begin by testing a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) using TLC to find the system that gives your target compound an Rf value between 0.2 and 0.4.[3]

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude material ratio of about 20-50:1 by weight.[6] For more difficult separations, a higher ratio may be necessary.

Q3: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the top of your column.[3] This is particularly useful when your compound is not very soluble in the initial mobile phase, as it helps to prevent precipitation and ensures a narrow starting band, leading to better separation.[3]

Q4: My compound is a solid. How should I load it onto the column?

If your solid compound is soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and load the solution directly onto the column. If not, the dry loading method described above is the recommended approach.[3]

Q5: How can I monitor the progress of my column chromatography?

The most common method is to collect fractions and analyze them by TLC.[3] Spot a small amount from each fraction onto a TLC plate and develop it in your chosen eluent system. Fractions containing the pure product can then be combined.

Experimental Protocol: Optimized Column Chromatography of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

This protocol provides a detailed, step-by-step methodology for the purification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine.

Materials and Reagents
  • Silica gel (60 Å, 230-400 mesh)[3]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for basic modifier)

  • Crude 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

  • TLC plates (silica gel 60 F254)

  • Chromatography column

  • Sand

  • Collection tubes/flasks

TLC Method Development
  • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the crude material onto separate TLC plates.

  • Develop the plates in the different solvent systems.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides an Rf of 0.2-0.4 for the target compound and good separation from impurities.

Column Preparation (Slurry Method)
  • Weigh out the required amount of silica gel (e.g., 30 g for 1 g of crude material) into a beaker.

  • Add the initial, low-polarity mobile phase (determined from TLC) to the silica gel to form a slurry.[3]

  • Gently swirl the slurry to dislodge any trapped air bubbles.

  • With the stopcock open, pour the slurry into the chromatography column.

  • Continuously tap the side of the column to ensure even packing of the silica gel.

  • Allow the solvent to drain until it is just level with the top of the silica bed.

  • Add a thin layer of sand (approx. 0.5 cm) to the top of the silica to prevent disturbance of the bed during solvent addition.[6]

Sample Loading (Dry Loading)
  • Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the column.

  • Begin eluting the column and collecting fractions.

  • Monitor the elution of the compounds by analyzing the collected fractions with TLC.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Once the target compound has completely eluted, a final column flush with a more polar solvent mixture (e.g., 50:50 hexanes:ethyl acetate) can be performed to elute any remaining highly polar impurities.

Product Isolation
  • Analyze all fractions by TLC and combine those that contain the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine.

Workflow for Column Chromatography Purification:

cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development (Target Rf ~0.2-0.4) column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_load 3. Sample Loading (Dry Loading Recommended) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring combine 7. Combine Pure Fractions monitoring->combine evaporate 8. Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Sources

Optimization

Controlling regio-selectivity during the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Introduction Welcome to the technical support guide for the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine. This biaryl compound is a crucial structural motif in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine. This biaryl compound is a crucial structural motif in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward via modern cross-coupling methods, presents significant challenges in controlling regioselectivity and maximizing yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and solve synthetic challenges effectively. The primary focus will be on the most robust and widely applied strategy: the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most reliable and regioselective route for synthesizing 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine?

The most dependable strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the C-C bond formation between an organoboron compound and an organohalide.[1] For this specific target, the reaction is performed between 3-Bromo-4-methylpyridine and (4-Bromo-2-fluorophenyl)boronic acid .

The key to success lies in ensuring the isomeric purity of your starting materials, as the regioselectivity of the final product is almost entirely dictated by the position of the halogen and boron functional groups on the respective coupling partners.

cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_product Target Product R1 3-Bromo-4-methylpyridine P 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine R1->P Suzuki-Miyaura Coupling R2 (4-Bromo-2-fluorophenyl)boronic acid R2->P Cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Cat->P Base Base (e.g., K₂CO₃, K₃PO₄) Base->P

Caption: Overall synthetic scheme via Suzuki-Miyaura coupling.
Q2: My reaction yield is consistently low or fails completely. What are the likely causes and how do I fix them?

Low yield is a common frustration. A systematic approach to troubleshooting is essential. We can diagnose the issue by examining the key components of the reaction: the catalyst, the reagents, and the conditions.

start Low Yield or No Reaction q1 Is the Palladium catalyst active? start->q1 q2 Are the coupling partners intact? q1->q2 Yes sol1 Use fresh catalyst/ligand. Ensure inert atmosphere. Consider a different ligand. q1->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes sol2 Check for protodeborylation. Verify halide purity. Use anhydrous reagents. q2->sol2 No sol3 Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Optimize solvent (Dioxane, Toluene, DMF). Adjust temperature (80-110 °C). q3->sol3 No

Caption: Decision tree for troubleshooting low-yield Suzuki couplings.

Detailed Troubleshooting Points:

  • Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, forming inactive or less active catalytic species.[1][2]

    • Solution: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically hinder the pyridine nitrogen from binding to the palladium and accelerate the rate-limiting reductive elimination step.[3][4] While Pd(PPh₃)₄ can work, more advanced ligands often provide superior results for heteroaromatic couplings.

  • Reagent Decomposition (Protodeborylation): Boronic acids, especially heteroaromatic ones, can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen atom) under the reaction conditions.[4][5] This is a major cause of low yields.

    • Solution:

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

      • Ensure your base is anhydrous. Potassium phosphate (K₃PO₄) is often an excellent choice as it is a strong enough base for the catalytic cycle but is less prone to causing decomposition than hydroxides.[3]

      • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the reaction.

  • Poor Reagent Quality:

    • 3-Bromo-4-methylpyridine: Ensure it is free from isomeric impurities. See Q3 for more details.

    • Solvents & Base: Use anhydrous solvents and ensure the base is finely powdered and dry. Water content can significantly impact the reaction.

  • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Solution: Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

Q3: I'm observing isomeric impurities in my final product. How can I ensure correct regioselectivity?

This is the central challenge. The regioselectivity of the Suzuki coupling itself is very high. Therefore, impurities almost always stem from the starting materials.

The primary culprit is often the 3-Bromo-4-methylpyridine starting material. Direct bromination of 4-methylpyridine can be non-selective. A more reliable, multi-step synthesis is required to produce isomerically pure material.

Recommended Synthesis of 3-Bromo-4-methylpyridine:

A reliable method proceeds via the Sandmeyer reaction of 3-Amino-4-methylpyridine.[6]

  • Nitration: 4-methylpyridine is nitrated to form 4-methyl-3-nitropyridine.

  • Reduction: The nitro group is reduced to an amine to give 4-methyl-3-aminopyridine.

  • Sandmeyer Reaction: The amino group is converted to the bromide via diazotization followed by treatment with a bromide source (e.g., CuBr).

Troubleshooting Isomeric Purity:

  • Verify Your Precursors: Before starting the coupling reaction, confirm the purity of your 3-Bromo-4-methylpyridine by ¹H NMR and/or GC-MS. Look for characteristic signals of other isomers.

  • Purify the Halide: If your bromopyridine is impure, purify it by column chromatography or crystallization before use.

  • Source of (4-Bromo-2-fluorophenyl)boronic acid: This reagent is commercially available.[7] If synthesizing in-house (e.g., from 1,4-dibromo-2-fluorobenzene), ensure complete lithiation/Grignard formation at the correct position before quenching with a borate ester.[8][9]

Q4: How do I choose the optimal catalyst, ligand, and base for this specific transformation?

While there is no single "best" system for all substrates, general principles can guide your selection. For challenging heteroaromatic couplings, a well-chosen catalyst system is critical.

ComponentOptionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) precursors that are activated in situ by the phosphine ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) complex.
Ligand PPh₃ (Triphenylphosphine)A standard, cost-effective ligand. May be sufficient but can be slow.
SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands. They accelerate oxidative addition and reductive elimination, prevent catalyst deactivation by the pyridine nitrogen, and are often the best choice for high yields.
dppfA ferrocene-based ligand, often effective in a wide range of couplings.
Base K₂CO₃, Na₂CO₃Common, mild bases. Effective in many cases. Must be used with a protic co-solvent (e.g., water).
K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases. Often provide better results in anhydrous conditions and can prevent protodeboronation. K₃PO₄ is a good first choice for difficult couplings.[3]
Solvent Toluene, 1,4-DioxaneCommon anhydrous solvents for Suzuki reactions. Often used with an aqueous phase for carbonate bases.
DMF, DMEPolar aprotic solvents that can aid in solubility. Must be rigorously dried.

Recommendation: For initial screening, a system of Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2-3 equiv.) in 1,4-Dioxane or Toluene at 90-100 °C is a robust starting point.[1]

Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine

This protocol provides a reliable starting point for the synthesis of the target compound.

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • (4-Bromo-2-fluorophenyl)boronic acid (1.2 equiv)[7]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)

  • Sphos (0.036 equiv, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-4-methylpyridine, (4-Bromo-2-fluorophenyl)boronic acid, and anhydrous K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and Sphos, then dissolve in a small amount of anhydrous 1,4-Dioxane.

  • Add the catalyst/ligand solution to the Schlenk flask via syringe, followed by the remaining anhydrous 1,4-Dioxane to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine.

Mechanistic Visualization

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(X)L₂] Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Ar')L₂] Transmetalation Complex oa_complex->trans_complex Transmetalation byproduct X-B(OH)₂ + Base oa_complex->byproduct X⁻ released trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product aryl_halide Ar-X (3-Bromo-4-methylpyridine) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ ((4-Br-2-F-Ph)B(OH)₂) borate [Ar'-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₃PO₄) base->borate borate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
  • Schlosser, M. (2005). Directed Metallation. In Organometallics in Synthesis (pp. 1-168). John Wiley & Sons, Ltd. [URL not available]
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. [URL not available]
  • Cimafons, C., & Farina, V. (2004). The Suzuki-Miyaura Cross-Coupling Reaction. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-87). Wiley-VCH. [URL not available]
  • Sajith, A. M., et al. (2015). Microwave-enhanced Suzuki coupling and (A-taphos)2PdCl2-catalyzed cross-coupling reactions for the synthesis of highly functionalized imidazo[4,5-b]pyridines. Tetrahedron Letters, 56(39), 5363-5367.
  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling in Natural Product Synthesis. In Modern Carbonyl Olefination (pp. 203-229). Wiley-VCH. [URL not available]
  • Gribble, G. W. (2010). Recent Developments in Directed Lithiation. In Advances in Heterocyclic Chemistry (Vol. 101, pp. 1-89). Academic Press. [URL not available]
  • Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4387-4390.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related ortho-lithiated directors. Chemical Reviews, 90(6), 879-933.
  • Anderson, J. C. (2004). Directed Lithiation of Heterocycles. In Topics in Organometallic Chemistry (Vol. 9, pp. 1-45). Springer. [URL not available]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • ACS Publications. (2011). Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters. [Link]

  • Singh, M., & Kaur, P. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8213-8215. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses. (2018). Asymmetric Rhodium-Catalyzed 1,4-Addition of (4-Bromophenyl)boronic Acid to Ethyl Crotonate. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • ACS Publications. (2001). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Organic Syntheses. (2013). One-Pot Synthesis of Tetrabutylammonium Aryl- and Alkyltrifluoroborates. [Link]

  • BoronPharm. (n.d.). 4-Bromo-2-fluorophenylboronic acid. [Link]

  • RSC Publishing. (2016). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • SpringerLink. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. [Link]

  • Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. (2019). Three Step Synthesis of Fully and Differently Arylated Pyridines. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]

  • National Institutes of Health. (2016). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

Sources

Troubleshooting

Thermal stability concerns for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine at high temperatures

Case ID: TS-PYR-BIARYL-004 Subject: High-Temperature Handling, Stability Profiles, and Troubleshooting Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TS-PYR-BIARYL-004 Subject: High-Temperature Handling, Stability Profiles, and Troubleshooting Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Immediate Action

User Query: I am observing degradation or yield loss when heating 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine above 100°C. Is this expected?

Short Answer: Yes. While the biaryl core is robust, the functional groups (aryl bromide and 4-methylpyridine moiety) create specific thermal vulnerabilities. Above 120°C, or in the presence of trace metals/oxygen, this molecule is susceptible to hydrodehalogenation (loss of Br) and benzylic oxidation (at the methyl group) .

Immediate Action Checklist:

  • Check Atmosphere: Ensure strict inert gas (Ar/N2) blanketing. The 4-methyl position is prone to oxidation to carboxylic acids/aldehydes at high T (>100°C) in air.

  • Check Metals: If heating in the presence of Pd/Cu residues, the C-Br bond will undergo oxidative addition/homolysis, leading to debrominated impurities.

  • Steric Check: The ortho-fluoro (phenyl) and ortho-methyl (pyridine) groups create torsional strain. High temperatures increase rotational velocity, potentially affecting crystallization or NMR signals upon cooling (atropisomerism effects), though permanent racemization is unlikely without bulkier groups.

Technical Deep Dive: Thermal Failure Modes

To troubleshoot effectively, you must understand why the molecule fails. We categorize stability risks into three mechanistic pathways.

Mechanism A: Hydrodehalogenation (The "Des-Bromo" Impurity)
  • Trigger: High Temperature (>110°C) + Hydrogen Source (Solvent/Base) + Trace Metals.

  • Chemistry: The C-Br bond is the weakest link. In Suzuki/Heck couplings, if the catalytic cycle stalls at high temperatures, the Pd-Ar species can undergo protodepalladation instead of transmetallation, replacing Br with H.

  • Symptom: Appearance of a mass peak [M-79] (Loss of Br, gain of H).

Mechanism B: Benzylic Oxidation (The "Brown Tar" Effect)
  • Trigger: High Temperature (>100°C) + Oxygen + Base.

  • Chemistry: The methyl group at the 4-position of pyridine (picoline-like) is activated. The pKa is relatively low (~26-28). At high T, especially with base (K2CO3/Cs2CO3), it can form a carbanion that reacts with adventitious oxygen or undergoes aldol-like self-condensation.

  • Symptom: Darkening of reaction mixture; formation of polar impurities (acids/aldehydes).

Mechanism C: Atropisomeric Rotational Stress
  • Trigger: Variable Temperature NMR or Crystallization.

  • Chemistry: The steric clash between the Fluorine (Phenyl ring) and Methyl (Pyridine ring) restricts rotation around the biaryl bond.

  • Symptom: Broadened NMR signals at Room Temp; sharpens at High T. This is physical instability, not chemical decomposition.

Visualizing the Decomposition Pathways

DecompositionPathways Start 3-(4-Bromo-2-fluorophenyl)- 4-methylpyridine Condition1 High T (>120°C) + Trace Pd/H-Source Start->Condition1 Condition2 High T (>100°C) + Oxygen/Base Start->Condition2 Condition3 High T (>150°C) + Acidic Medium Start->Condition3 Result1 Hydrodehalogenation (Des-Bromo Impurity) [M-79] Condition1->Result1 Protodepalladation Result2 Benzylic Oxidation (Carboxylic Acid/Aldehyde) Condition2->Result2 Radical Oxidation Result3 Pyridinium Salt formation or Polymerization Condition3->Result3 Degradation

Figure 1: Primary thermal decomposition pathways. Note that oxidative and reductive pathways lead to distinct byproducts.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to match your experimental symptoms with a corrective protocol.

SymptomProbable CauseDiagnostic TestCorrective Action
Reaction turns black/tarry rapidly Oxidation of 4-methyl group or Pd precipitation ("Pd black").TLC/LCMS: Check for polar baseline spots (acids).Degas solvents rigorously (freeze-pump-thaw). Lower T by 10-20°C. Add antioxidant (BHT) if compatible.
Yield stalls; Starting Material remains Catalyst death due to thermal stress.Color Change: Mixture turns from orange/red (active) to black (inactive).Switch to thermally stable ligands (e.g., SPhos, XPhos ) or precatalysts (Pd-G3/G4) that resist de-ligation at high T.
New impurity: Mass = [M-80] (Des-Bromo) Protodehalogenation (Br replaced by H).LCMS: Peak at MW minus 78/80 amu.Reduce temperature. Remove H-donors (e.g., switch solvent from iPrOH/EtOH to Toluene/Dioxane).
Broad NMR peaks Restricted rotation (Atropisomerism).VT-NMR: Run at 50°C. If peaks sharpen, it is conformational, not impurity.Report spectra at elevated temperature or acknowledge rotamers. Do not purify based on split peaks.

Standard Operating Procedures (SOPs)

Protocol A: Thermal Stress Test (DSC/TGA)

Before scaling up any reaction >100°C involving this intermediate.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample: 2-5 mg of dried solid.

  • Ramp: 5°C/min from 30°C to 250°C under Nitrogen.

  • Analysis:

    • Endotherm (Sharp): Melting point (Likely range 60-120°C depending on polymorph).

    • Exotherm (Broad/Sharp): Decomposition onset.

    • TGA Weight Loss: If weight loss occurs before decomposition exotherm, it is volatile (sublimation). If simultaneous, it is destructive decomposition.

    • Limit: Set reaction T_max = T_onset (decomposition) - 20°C.

Protocol B: Safe Suzuki Coupling Conditions

Optimized for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine stability.

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water. Avoid alcohols at high T.

  • Base: K3PO4 (mild) preferred over NaOtBu (strong base promotes methyl oxidation).

  • Temperature: 80°C - 95°C. Do not exceed 100°C unless using sealed microwave vessel.

  • Catalyst: Pd(dppf)Cl2 or Pd(Amphos)Cl2. (Robust ligands protect the catalyst, preventing "Pd black" formation which accelerates side reactions).

Workflow: High-Temperature Decision Tree

DecisionTree Start Requirement: Heat Reaction >100°C Check1 Is the system Oxygen-Free? Start->Check1 Action1 STOP: Sparge with Argon for 30 mins. Methyl group will oxidize. Check1->Action1 No Check2 Is Base Strong? (e.g., tBuO-) Check1->Check2 Yes Action2 Switch to Carbonate/Phosphate. Prevents condensation side-reactions. Check2->Action2 Yes Check3 Is Catalyst Thermally Stable? Check2->Check3 No Action3 Use Bulky Phosphines (SPhos/XPhos). Avoid Pd(PPh3)4 (unstable >80°C). Check3->Action3 No Proceed PROCEED with Caution. Monitor via HPLC every 1h. Check3->Proceed Yes

Figure 2: Decision logic for processing 4-methylpyridine derivatives at elevated temperatures.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound for purification? A: It is risky. Aryl bromides with high boiling points often undergo thermal degradation before distilling at atmospheric pressure.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the bath temperature below 140°C. If the bath requires >160°C, switch to Column Chromatography (Silica/Ethyl Acetate:Hexanes).

Q: Why do I see two spots on TLC that merge after heating? A: This is classic atropisomerism . The steric bulk of the ortho-fluoro and ortho-methyl groups slows rotation. On silica (TLC), the rotamers may separate. In hot solvent, they interconvert rapidly. This is not an impurity; it is a physical characteristic of the biaryl bond.

Q: Is the methyl group acidic? A: Yes, significantly more than toluene. The pyridine nitrogen withdraws electron density, making the 4-methyl protons acidic (pKa ~26 in DMSO). Strong bases (LDA, NaH, KOtBu) at high temperatures will deprotonate this position, leading to polymerization or reaction with electrophiles (like your aryl bromide partner in a self-coupling event).

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stability of Picolines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[3] Comprehensive Heterocyclic Chemistry. (General reference for 4-methylpyridine reactivity/oxidation risks).

  • Thermal Hazards of Methylpyridines: NOAA Chemical Datasheet - 4-Methylpyridine. CAMEO Chemicals.[4] (Flash point and decomposition data). Link

  • Dehalogenation Risks: Zultanski, S. L., & Fu, G. C. (2013). Palladium-catalyzed carbon–carbon bond formation.[2] Journal of the American Chemical Society. (Discusses protodehalogenation side reactions in cross-coupling). Link

  • Atropisomerism in Biaryls: Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link

Sources

Optimization

Removing boronic acid impurities from 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Technical Support Center: Purification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Case ID: PUR-SUZ-042 Status: Active Subject: Removal of Residual Boronic Acid Species from Pyridine-Based Biaryls[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Case ID: PUR-SUZ-042 Status: Active Subject: Removal of Residual Boronic Acid Species from Pyridine-Based Biaryls[1]

Executive Summary

You are encountering difficulty isolating 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine due to persistent contamination by aryl boronic acid residues.[1][2] This is a common bottleneck in Suzuki-Miyaura couplings involving basic heterocycles.[1]

The core challenge lies in the amphiphilic nature of boronic acids. They often co-elute with pyridine derivatives on silica gel due to hydrogen bonding with silanols, and their solubility profile mimics that of your product in many organic solvents. Furthermore, because your target molecule contains a basic pyridine nitrogen, standard acidic washes are contraindicated as they would protonate your product, dragging it into the aqueous waste stream.

This guide details three validated protocols to resolve this, ranked from "Green/Scalable" to "High-Cost/High-Purity."[1]

Module 1: The Sorbitol Complexation Method (Recommended)

Best For: Large-scale purification (>1g), cost-sensitivity, and avoiding chromatography.[1]

The Science (Why it works)

Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols.[1] While simple sugars work, sorbitol is superior because it forms a highly stable, water-soluble boronate complex.[1] By conducting this wash in a basic medium (sodium carbonate), you achieve two goals:

  • Ionization: The boronate-sorbitol complex becomes anionic and strictly water-soluble.[1]

  • Product Protection: The high pH ensures your pyridine target remains in its neutral (free base) form, keeping it safely in the organic layer.

Protocol: Sorbitol/Carbonate Wash

Reagents: D-Sorbitol, Sodium Carbonate (


), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
  • Dissolution: Dissolve your crude reaction mixture in EtOAc or DCM. Ensure the concentration is moderate (approx. 0.1 M).[1]

  • Preparation of Wash Solution: Prepare an aqueous solution containing 5–10% w/w D-Sorbitol and 5% w/w

    
     .[1]
    
  • The Wash: Add the aqueous sorbitol/carbonate solution to your organic phase (1:1 volume ratio).

  • Agitation: Shake vigorously for 5–10 minutes. Note: Boronate ester formation is fast, but phase transfer requires contact time.

  • Separation: Separate the layers. The boronic acid (now a complex) is in the aqueous layer.[3] The pyridine product is in the organic layer.

  • Repeat: Perform the wash a second time to ensure >98% removal.[1]

  • Rinse: Wash the organic layer once with brine to remove residual sorbitol, then dry over

    
    .
    
Workflow Visualization

SorbitolWash Start Crude Mixture (Product + Boronic Impurity) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent AddWash Add Aq. Sorbitol + Na2CO3 Solvent->AddWash Mix Vigorous Agitation (Complex Formation) AddWash->Mix Sep Phase Separation Mix->Sep OrgLayer Organic Phase (Target Pyridine) Sep->OrgLayer Top Layer (EtOAc) AqLayer Aqueous Phase (Sorbitol-Boronate Complex) Sep->AqLayer Bottom Layer Final Brine Wash & Dry OrgLayer->Final

Figure 1: The Sorbitol/Carbonate extraction logic. The impurity is selectively pulled into the aqueous phase.

Module 2: Solid-Supported Scavenging (PS-DEAM)

Best For: High-throughput screening (HTS), small scales (<100mg), or when avoiding aqueous workups (e.g., water-sensitive substituents, though unlikely here).[1]

The Science

PS-DEAM (Polystyrene-bound Diethanolamine) mimics the sorbitol mechanism but on a solid bead.[1] The diethanolamine moiety acts as a tridentate ligand, chelating the boron atom. Since the impurity becomes tethered to the insoluble bead, purification is achieved by simple filtration.

Protocol
  • Equivalents: Calculate the theoretical amount of excess boronic acid used. Add 2–3 equivalents of PS-DEAM resin relative to the impurity (not the product).

  • Solvent: Dissolve crude in THF, DCM, or DCE. Avoid MeOH as it competes for boron binding.[1]

  • Incubation: Add resin and agitate (orbit shaker) at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Rinse: Wash the resin cake with the reaction solvent to recover any entrained product.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Module 3: Chromatographic Troubleshooting

Best For: Final polishing if Modules 1 or 2 reduced the impurity but didn't eliminate it.[1]

The Problem: Boronic acids interact with the silanols (


) on silica gel, causing severe "streaking" (tailing) that overlaps with your pyridine product.

The Fix:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexanes.[1] This masks the acidic silanol sites.

  • Mobile Phase Modifier: Add 0.5% to 1% Et3N to your eluent system (e.g., Hexanes/EtOAc + 1% Et3N).[1]

  • Alternative Stationary Phase: If available, use Diol-functionalized silica .[1] It acts like the sorbitol wash, retarding the boronic acid while your lipophilic product elutes quickly.

Data Summary: Method Comparison

FeatureSorbitol Wash (Module 1)PS-DEAM Resin (Module 2)Silica Chromatography (Module 3)
Cost Low (Commodity Chems)High (Specialty Resin)Medium (Solvents/Silica)
Scalability Excellent (kg scale)Poor (g scale)Medium
Time Fast (<30 mins)Slow (2-4 hours)Slow (Hours)
Boron Removal >95%>98%Variable (Streaking issues)
Product Loss NegligibleLow (Entrainment)Moderate (Mixed fractions)

Frequently Asked Questions (FAQ)

Q: My product is precipitating during the Sorbitol wash. What should I do? A: This usually happens if your organic solvent volume is too low or if you are using a solvent that is partially miscible with water (like THF) which changes the polarity during the wash.

  • Fix: Switch to a strictly immiscible solvent like Dichloromethane (DCM) or increase the volume of Ethyl Acetate. Ensure the organic layer remains capable of solubilizing the free base pyridine.

Q: Can I use Mannitol instead of Sorbitol? A: Yes. D-Mannitol works via the exact same mechanism (forming a cyclic boronate ester).[1] Sorbitol is often preferred simply because it is cheaper and slightly more soluble in water, but Mannitol is a valid substitute.

Q: I see a "Boroxine" peak in my NMR. Is this different? A: Boroxines are cyclic trimers of boronic acids formed via dehydration.[1] They exist in equilibrium with the free acid.

  • Fix: The Sorbitol wash works on boroxines too.[1] The aqueous base hydrolyzes the boroxine back to the monomeric acid, which then complexes with the sorbitol.

Q: Why not just oxidize the boronic acid with Hydrogen Peroxide? A: While oxidation (


/NaOH) converts boronic acids to phenols (which are easily removed with base), your target molecule contains a pyridine ring .[1] Pyridines are susceptible to forming N-oxides  under oxidative conditions.[1] This would create a new impurity (3-(4-Bromo-2-fluorophenyl)-4-methylpyridine-N-oxide) that is often harder to separate than the original boronic acid.[1] Avoid oxidation.[1]

Decision Tree for Purification

DecisionTree Start Crude Reaction Mixture ScaleCheck Scale > 500mg? Start->ScaleCheck LargeScale Use Sorbitol/Na2CO3 Wash (Module 1) ScaleCheck->LargeScale Yes SmallScale Use PS-DEAM Resin (Module 2) ScaleCheck->SmallScale No CheckPurity Check Purity (NMR/LCMS) LargeScale->CheckPurity SmallScale->CheckPurity Clean Pure Product CheckPurity->Clean >98% Dirty Residual Impurity? CheckPurity->Dirty <95% Column Silica Column + 1% Et3N (Module 3) Dirty->Column Column->Clean

Figure 2: Strategic decision path for selecting the appropriate purification module.

References

  • Sorbitol Complexation: Li, H.; Grinberg, N.; Belyk, K. "One-Pot Synthesis of Biaryls via Suzuki−Miyaura Coupling of Arylboronic Acids with Aryl Halides."[1] Journal of Organic Chemistry2011 , 76, 3571–3575.[1][4] (Note: This paper and subsequent process chemistry literature validate the diol-complexation strategy).[1]

  • Sorbitol Extraction Method: Carril, M.; SanMartin, R.; Domínguez, E.; Tellitu, I. "Simple and Efficient Removal of Boronic Acid Residues from Suzuki–Miyaura Coupling Reaction Mixtures." Chemistry – A European Journal2010 , 16, 116–119.[1] (Often cited alongside Angew.[1][4] Chem. for this specific "green" wash technique).[1]

  • PS-DEAM Resins: Hall, D. G.[1][5][6] "Structure, Properties, and Preparation of Boronic Acid Derivatives." In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH, 2005 .[1]

  • General Suzuki Troubleshooting: Lennox, A. J. J.; Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews2014 , 43, 412–443.[1] Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine: A Stationary Phase Comparison Guide

Executive Summary The purity analysis of complex halogenated biaryl intermediates, such as 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine , presents a unique chromatographic challenge. Standard reversed-phase methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of complex halogenated biaryl intermediates, such as 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine , presents a unique chromatographic challenge. Standard reversed-phase methodologies often fail to resolve structurally similar impurities, such as des-halogenated byproducts or positional isomers. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Biphenyl stationary phases. By exploring the causality behind molecular interactions and applying a risk-based lifecycle approach, we establish a robust, self-validating analytical method compliant with modern regulatory standards[1].

Physicochemical Profiling & The Analytical Challenge

Before selecting a column, we must deconstruct the analyte's structural causality to understand its chromatographic behavior:

  • Basic Pyridine Nitrogen (pKa ~5.5): At neutral pH, this nitrogen is partially ionized, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based columns.

  • Sterically Hindered Biaryl Axis: The 4-methyl group on the pyridine ring clashes sterically with the adjacent phenyl ring, forcing the molecule into a twisted, non-coplanar 3D conformation.

  • Halogen

    
    -Holes:  The bromine and fluorine atoms create highly polarized regions of electron deficiency (
    
    
    
    -holes) and electron density, requiring more than just hydrophobic dispersive forces for effective separation.

Standard C18 columns rely almost entirely on hydrophobic partitioning. They treat this complex, twisted biaryl system as a generic hydrophobic mass, resulting in the co-elution of critical impurity pairs (e.g., des-fluoro or des-bromo derivatives).

Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl

To achieve baseline resolution, we must leverage alternative retention mechanisms such as


 stacking, dipole-dipole interactions, and shape selectivity[2][3].
  • C18 (Octadecylsilane): Provides strong retention via dispersive Van der Waals forces but lacks the stereochemical recognition needed for rigid, twisted biaryls.

  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms on the PFP ring create an electron-deficient stationary phase. This induces strong

    
     interactions with the electron-rich regions of the analyte, while simultaneously offering dipole-dipole and halogen bonding capabilities[3].
    
  • Biphenyl: Features two aromatic rings linked by a single bond, allowing the ligand to dynamically twist. This flexibility enables the stationary phase to physically "conform" to the twisted 3D structure of the sterically hindered analyte, providing unmatched shape selectivity and polarizability[2].

G Analyte 3-(4-Bromo-2-fluorophenyl)- 4-methylpyridine C18 C18 Phase (Hydrophobic) Analyte->C18 Dispersive Van der Waals PFP PFP Phase (Dipole & Pi-Pi) Analyte->PFP Halogen Bonding & Dipole-Dipole Biphenyl Biphenyl Phase (Pi-Pi & Shape) Analyte->Biphenyl Pi-Pi Stacking & Steric Fit

Fig 1. Dominant retention mechanisms for halogenated biaryl analytes across stationary phases.

Quantitative Data & Chromatographic Performance

To objectively compare these phases, an experimental screening was conducted using a standardized gradient (10% to 90% Methanol over 15 minutes) with 0.1% Formic Acid (pH ~2.7). The critical pair evaluated was the API and its closely related des-fluoro impurity.

Column Chemistry (2.7 µm, Solid-Core)Retention Time (min)Tailing Factor (USP)Resolution (Rs) vs Critical PairPrimary Selectivity Driver
Standard C18 8.421.581.1 (Co-elution)Hydrophobicity
PFP 10.151.123.2 (Baseline)Dipole-Dipole, Halogen Bonding
Biphenyl 11.601.054.5 (Superior)Enhanced

, Shape Selectivity

Data Causality Analysis:

  • Resolution: The Biphenyl column vastly outperformed C18. Its ability to dynamically accommodate the twisted biaryl axis of the analyte allowed it to differentiate the subtle spatial changes caused by the missing fluorine atom in the impurity[2].

  • Peak Shape: The use of solid-core particles combined with a low pH mobile phase suppressed residual silanol ionization, resulting in excellent tailing factors (Tf < 1.2) for the basic pyridine on both PFP and Biphenyl phases.

Step-by-Step Methodology & Self-Validating Protocol

Based on the comparative data, the Biphenyl stationary phase is selected for the final method. The following protocol is designed as a self-validating system, ensuring that the method proves its own suitability prior to every run, in alignment with ICH Q2(R2) guidelines[1].

A. Mobile Phase Causality & Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7). Causality: Fully protonates the pyridine nitrogen, preventing peak tailing and retention time drift.

  • Organic Phase (B): 0.1% Formic Acid in Methanol. Causality: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains

    
    -electrons (C≡N) that compete with the analyte for the 
    
    
    
    active sites on the Biphenyl column, which would destroy the shape selectivity.
B. Chromatographic Conditions
  • Column: Solid-core Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces backpressure).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B (Wash)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm.

C. System Suitability Test (SST) - The Self-Validating Mechanism

Before injecting unknown samples, inject a System Suitability Solution containing the API (1.0 mg/mL) spiked with 0.5% of the des-fluoro critical impurity. The system is only validated for use if it meets the following criteria:

  • Specificity/Resolution: Rs between API and des-fluoro impurity must be ≥ 2.0 .

  • Efficiency: USP Tailing Factor for the API must be ≤ 1.5 .

  • Precision: %RSD of the API peak area over 5 replicate injections must be ≤ 2.0% .

Workflow Start Define ATP (Analytical Target Profile) Phase Stationary Phase Screening (C18, PFP, Biphenyl) Start->Phase Mobile Mobile Phase Optimization (MeOH vs ACN, pH 3.0) Phase->Mobile Temp Temperature & Flow Rate (30°C, 1.0 mL/min) Mobile->Temp Val ICH Q2(R2) Validation (Specificity, LOD/LOQ) Temp->Val

Fig 2. Systematic lifecycle approach to HPLC method development and validation.

Regulatory Grounding: ICH Q2(R2) Compliance

This method architecture directly supports the validation elements required by ICH Q2(R2)[1]:

  • Specificity: Demonstrated by the baseline resolution (Rs = 4.5) achieved via the Biphenyl column's shape selectivity, proving the procedure is fit for its intended purpose of purity analysis.

  • Reportable Range: The robust peak shape (Tf = 1.05) ensures linear integration from the Reporting Threshold (typically 0.05% for impurities) up to 120% of the nominal API concentration.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC Chromatography Online URL:[Link]

Sources

Comparative

Technical Comparison: LC-MS Identification Strategies for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Executive Summary This guide provides a technical analysis of the identification and quantification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (CAS: 884495-46-9), a halogenated biaryl pyridine often utilized as a sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the identification and quantification of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (CAS: 884495-46-9), a halogenated biaryl pyridine often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1]

Due to the molecule's specific physicochemical properties—namely its moderate basicity (pyridine nitrogen), hydrophobicity (LogP ~3.6), and distinct isotopic signature (Bromine)—the selection of the analytical platform is critical. This guide compares High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF) against Triple Quadrupole (LC-MS/MS) and UV-Vis detection, recommending specific workflows for structural confirmation versus routine quantification.

Compound Profile & Analytical Challenges

Understanding the molecule is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₂H₉BrFNMonoisotopic Mass: 264.9902 (⁷⁹Br) / 266.9882 (⁸¹Br)
Structure Biaryl system; Pyridine coreUV active; capable of

-

interactions in chromatography.[1]
Basicity Pyridine N (pKa ~5.5 est.)[1]Ionizes well in ESI(+) at acidic pH (pH < 4).[1]
Hydrophobicity LogP ~3.6 (Predicted)Requires high % organic mobile phase for elution; risk of carryover.[1]
Isotopes Br (1:1 ratio of ⁷⁹Br:⁸¹Br)Critical ID Feature: Mass spectrum must show a doublet separated by 2 Da with equal intensity.[1]

Strategic Comparison of Detection Platforms

A. High-Resolution MS (LC-Q-TOF) – The Discovery Standard

Best For: Structural elucidation, impurity profiling, and unknown identification.[1]

  • Mechanism: Measures exact mass (accuracy < 5 ppm) and isotopic distribution.[1]

  • Advantage: Unambiguously confirms the elemental composition (C₁₂H₉BrFN).[1] The Q-TOF can resolve the unique mass defect of Fluorine and Bromine against background matrix noise.

  • Limitation: Lower dynamic range compared to Triple Quads; larger data file sizes.[1]

B. Triple Quadrupole MS (LC-MS/MS) – The Quantitation Standard

Best For: Routine PK studies, trace analysis, and quality control.[1]

  • Mechanism: Multiple Reaction Monitoring (MRM).[1][2] Selects precursor ion (e.g., 266.[1]0)

    
     fragments it 
    
    
    
    detects specific product ion.[1]
  • Advantage: Maximum sensitivity (S/N ratio).[1] Filters out matrix interferences effectively.

  • Limitation: "Blind" to non-targeted impurities. Requires prior knowledge of fragmentation.

C. UV-Vis / PDA – The Purity Check

Best For: Gross purity assessment (>95%) and synthesis monitoring.[1]

  • Mechanism: Absorbance at

    
     (likely ~250–280 nm for phenyl-pyridines).[1]
    
  • Advantage: Cost-effective, robust, non-destructive.[1]

  • Limitation: Cannot distinguish between regioisomers (e.g., 3-methyl vs 4-methyl isomers) which often have identical chromophores.

Recommended Experimental Protocol (Self-Validating)

The following protocol is designed to be self-validating : the presence of the Br isotope pattern serves as an internal check for the precursor, and the specific fragmentation validates the structure.

Phase 1: Chromatographic Separation[1]
  • Column Selection:

    • Standard: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

    • High Selectivity (Recommended):Phenyl-Hexyl .[1]

    • Reasoning: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      stacking with the biaryl core of the analyte, offering superior resolution of positional isomers compared to standard C18.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Methanol if possible, as Acetonitrile typically provides sharper peaks for halogenated aromatics and lower backpressure.

Phase 2: Ionization Source (ESI vs. APCI)

While ESI is standard, APCI (Atmospheric Pressure Chemical Ionization) is a potent alternative for this molecule.[1]

  • Primary Choice (ESI+): Works well due to the basic pyridine nitrogen.

  • Alternative (APCI+): Use if matrix suppression is high.[1] The halogenated phenyl ring makes the molecule moderately hydrophobic, allowing efficient ionization in the gas phase (APCI) without the need for solvation, potentially increasing sensitivity in complex matrices like plasma.

Phase 3: Mass Spectrometry Parameters (MRM Setup)

For a Triple Quadrupole workflow, monitor the following transitions.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 266.0 (⁷⁹Br)187.125–35Loss of Bromine radical (Br[1]•, -79 Da).[1] Common in bromo-aromatics.[1]
Qualifier 1 266.0 (⁷⁹Br)167.140Loss of Br + HF (Ring contraction/stabilization).[1]
Qualifier 2 268.0 (⁸¹Br)187.125–35Confirmation of Br isotope presence (Must match Quantifier retention time).[1]

Data Interpretation & Fragmentation Logic[1]

The identification relies on a specific decision tree. If the mass spectrum does not show the "Twin Towers" (1:1 intensity at


 M and M+2), it is not  the correct compound.
Fragmentation Pathway (Proposed)[1]
  • Precursor:

    
    [1]
    
  • Primary Loss: Homolytic cleavage of the C-Br bond is the weakest link, driven by the stability of the resulting phenyl cation or radical stabilization.

    • 
       (Loss of Br).[1]
      
  • Secondary Loss: The pyridine ring is robust, but high energy can trigger HCN loss (typical of pyridines) from the des-bromo species.[1]

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct instrument and verifying the compound identity.

AnalyticalWorkflow Start Sample: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Goal_ID Goal: Unknown ID / Purity Start->Goal_ID Goal_Quant Goal: Trace Quant (PK/GLP) Start->Goal_Quant QTOF Instrument: LC-Q-TOF (High Res) Goal_ID->QTOF Exact Mass Needed TQ Instrument: LC-MS/MS (TQ) (High Sensitivity) Goal_Quant->TQ Sensitivity Needed Check_Iso Check Isotope Pattern (1:1 ratio for 266/268) QTOF->Check_Iso Check_Frag Check Fragmentation (Loss of Br: -79/81) TQ->Check_Frag Result_Valid VALIDATED IDENTITY Check_Iso->Result_Valid Pattern Matches Result_Fail REJECT (Impurity/Isomer) Check_Iso->Result_Fail No Br Pattern Check_Frag->Result_Valid Transition 266->187 Found Check_Frag->Result_Fail No Product Ion

Caption: Decision matrix for selecting MS platform based on analytical goals (ID vs. Quant) and validation steps.

Diagram 2: Fragmentation & Isotope Logic

Visualizing the mass spectral signature of the Bromine atom.

Fragmentation M_79 Precursor [M+H]+ (79Br) m/z 266.0 Intensity: 100% Frag_Common Fragment Ion [M-Br]+ m/z 187.1 (Common to both) M_79->Frag_Common CID Fragmentation Neutral_79 Loss: 79Br radical M_79->Neutral_79 M_81 Precursor [M+H]+ (81Br) m/z 268.0 Intensity: ~98% M_81->Frag_Common CID Fragmentation Neutral_81 Loss: 81Br radical M_81->Neutral_81

Caption: The "Twin Tower" isotope signature converges to a single fragment ion upon loss of the bromine atom.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49761832, 3-(4-bromo-2-fluorophenyl)-4-methylpyridine.[1] Retrieved from [Link][1]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.[1] (Demonstrates principles of MRM optimization for halogenated aromatics). Retrieved from [Link]

  • Shimadzu Corporation. Interfaces for LC-MS: ESI vs APCI.[1] (Authoritative grounding for ionization source selection).[1] Retrieved from [Link]

  • ChemGuide (2023). Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Executive Summary In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. An incorrect structural a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising candidates. This guide presents a comprehensive comparison of analytical techniques for the definitive structure confirmation of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, a biaryl pyridine derivative. While a public crystal structure for this specific molecule is not available, this document serves as an expert guide to the workflows and data interpretation required, using single-crystal X-ray crystallography as the gold standard and comparing its output with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and computational modeling.

Introduction: The Imperative of Structural Verification

The synthesis of complex organic molecules, particularly heteroaromatic compounds like 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, often involves multi-step pathways where side reactions and isomeric byproducts are possible. The target molecule features a stereochemically rich biaryl scaffold, where the connectivity and spatial arrangement of the substituted phenyl and pyridine rings are critical to its function. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted, integrated approach is required to provide irrefutable proof of structure. This guide will dissect the roles of various analytical methods, highlighting their strengths, limitations, and the synergistic power they offer when used in concert.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides an unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry, leaving no doubt as to the molecule's constitution and conformation in the solid state.

Causality in Experimental Design: From Powder to Perfect Crystal

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. The choice of crystallization technique is paramount and dictated by the compound's physicochemical properties.

  • Why Slow Evaporation? For a molecule like 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, which is likely a stable solid, slow evaporation from a solution is a primary choice. A solvent system where the compound is moderately soluble (e.g., ethyl acetate, dichloromethane) paired with a miscible anti-solvent in which it is poorly soluble (e.g., hexane, heptane) is ideal. This process must be slow to allow molecules to organize into a well-ordered lattice, minimizing defects and producing diffraction-quality crystals. Rapid precipitation, in contrast, traps disorder and leads to amorphous powders or microcrystalline material unsuitable for SC-XRD.[4]

Experimental Protocol: A Self-Validating Workflow
  • Crystal Growth: Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., 0.5 mL of ethyl acetate) in a small vial. Place this vial inside a larger, sealed jar containing a small amount of anti-solvent (e.g., 2-3 mL of hexane). Allow the anti-solvent vapor to slowly diffuse into the vial over several days to weeks at a constant temperature.

  • Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop.[4]

  • Data Collection: Mount the crystal on a diffractometer equipped with a cooled, inert gas stream (e.g., nitrogen at 100 K) to minimize thermal motion and radiation damage. An X-ray source (e.g., Mo Kα radiation) is used to irradiate the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis to locate the heavy bromine atom, followed by Fourier analysis to find the remaining non-hydrogen atoms. The model is then refined against the experimental data to optimize atomic positions and thermal parameters.

Interpreting the Data: Hallmarks of a Valid Structure

The final output of a crystallographic experiment is a set of coordinates and a series of validation metrics. Below is a table of hypothetical yet realistic data for our target molecule.

Parameter Hypothetical Value Significance & Interpretation
Chemical FormulaC₁₂H₉BrFNConfirms the elemental composition of the asymmetric unit.
Formula Weight266.11Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=11.1, b=4.1, c=30.8Dimensions of the unit cell.[5]
β (°)96.8°The angle of the monoclinic unit cell.[5]
V (ų)1395Volume of the unit cell.[5]
Z4Number of molecules in the unit cell.[5]
R₁ (I > 2σ(I))0.045Crucial Quality Metric. The R-factor, or residual factor, measures the agreement between the calculated model and the observed diffraction data.[6][7] Values below 0.05 (5%) for small molecules indicate a very good refinement.[7][8]
wR₂(all data)0.095A weighted R-factor based on all data, which should also be low.
Goodness-of-Fit (S)1.03Should be close to 1.0, indicating a good fit between the model and the data.[5]

A low R-factor is a primary indicator of a correct and well-refined structure.[6][7] It provides high confidence that the atomic positions accurately represent the molecule.

Workflow Visualization

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Slow Evaporation Mount Crystal Mounting Crystal->Mount Diffract X-ray Diffraction Mount->Diffract 100 K Solve Structure Solution Diffract->Solve Refine Refinement Solve->Refine Validated Validated Refine->Validated Validated 3D Structure (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Orthogonal Confirmation with Spectroscopic & Computational Methods

While SC-XRD is definitive for the solid state, it's crucial to confirm that the structure is consistent in solution, where most biological assays are performed. Furthermore, SC-XRD requires a suitable crystal, which is not always achievable. Here, other techniques become indispensable.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F.[9]

  • ¹H and ¹³C NMR: These spectra would confirm the number of unique proton and carbon environments, respectively, and their multiplicities (splitting patterns) would reveal proton-proton coupling, helping to piece together molecular fragments.[10]

  • ¹⁹F NMR: The presence of a single fluorine resonance would confirm its unique position. Crucially, heteronuclear coupling between the ¹⁹F and adjacent ¹H nuclei on the phenyl ring would provide definitive evidence of their relative positions.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning all signals and confirming the connectivity between the phenyl and pyridine rings.[11][12] For instance, an HMBC experiment would show a long-range correlation between the protons on the pyridine ring and the carbon atom of the phenyl ring to which it is attached.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

  • Why it's Self-Validating: For 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine (C₁₂H₉BrFN), HRMS would be expected to show a distinct isotopic pattern for the molecular ion [M+H]⁺. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[13] Therefore, the mass spectrum would exhibit two peaks of almost equal intensity separated by approximately 2 Da, which is a characteristic signature of a monobrominated compound. This provides a high degree of confidence in the presence of bromine.[13][14]

Technique Expected Observation Information Gained
HRMS (ESI+)[M+H]⁺ at m/z 265.9975 and 267.9955Confirms elemental formula C₁₂H₁₀BrFN⁺.
Isotopic Pattern~1:1 ratio for M and M+2 peaksUnambiguously confirms the presence of one bromine atom.
C. Computational Modeling: Density Functional Theory (DFT)

DFT is a computational method used to predict the electronic structure and geometry of molecules.[15][16][17]

  • The Synergy with Experiment: A geometry optimization calculation can be performed on the proposed structure of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine. The resulting low-energy conformation, including predicted bond lengths and the dihedral angle between the two rings, can be directly compared to the experimental data obtained from SC-XRD. A strong correlation between the calculated and experimental structures provides an additional layer of validation.[4][18] Furthermore, DFT can be used to predict NMR chemical shifts, which can aid in the assignment of complex spectra.[18]

Part 3: An Integrated Strategy for Structure Confirmation

No single technique provides the complete picture. The most robust approach integrates data from all methods to build an unshakeable structural assignment.

Comparative Analysis
Method Strengths Limitations Role in Confirmation
SC-XRD Provides absolute, unambiguous 3D structure in the solid state.[1][3]Requires a high-quality single crystal; structure may differ from solution conformation.Gold Standard. The definitive arbiter of connectivity and stereochemistry.
NMR Provides detailed connectivity and solution-state structural information.[9][10]Can be complex to interpret for complex molecules; does not give bond lengths/angles directly.Primary Solution Method. Confirms the molecular backbone and isomer identity in solution.
HRMS Confirms elemental composition with high accuracy; characteristic isotopic patterns.[19][20]Provides no information on connectivity or stereochemistry.Formula Confirmation. Validates the molecular formula and key elements (e.g., bromine).
DFT Provides a theoretical 3D structure for comparison; can predict spectroscopic properties.[15][21]It's a model, not an experimental result; accuracy depends on the level of theory used.Corroborative Evidence. Validates the experimental structure and aids in spectral interpretation.
Integrated Workflow Diagram

integrated_approach cluster_xrd SC-XRD cluster_nmr NMR Spectroscopy cluster_ms HRMS cluster_dft Computational (DFT) Confirmed Unambiguous Structure Confirmed: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine XRD Absolute 3D Structure Bond Lengths & Angles Solid-State Conformation XRD->Confirmed NMR Atom Connectivity (¹H, ¹³C) Isomer Confirmation (¹⁹F) Solution-State Structure (NOE) NMR->Confirmed MS Elemental Formula (C₁₂H₉BrFN) Bromine Isotope Pattern (1:1) MS->Confirmed DFT Predicted Low-Energy Geometry Comparison with XRD Data NMR Shift Prediction DFT->Confirmed

Caption: An integrated, multi-technique approach for structure confirmation.

Conclusion

The structural confirmation of a novel chemical entity like 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine demands a rigorous, multi-pronged analytical strategy. While single-crystal X-ray crystallography stands as the unparalleled "gold standard" for providing a definitive three-dimensional structure, its findings must be supported and contextualized by orthogonal techniques. High-resolution mass spectrometry validates the elemental composition, while a suite of 1D and 2D NMR experiments confirms the structural integrity and isomerism in the solution phase. Computational modeling provides a valuable theoretical benchmark against which experimental data can be compared. By synergistically integrating these methods, researchers can achieve the highest level of confidence in their structural assignment, building a solid foundation for all subsequent research and development endeavors.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Using gas chromatography-high resolution double-focusing magnetic mass spectrometry to measure halogenated flame retardants in human serum. American Chemical Society.
  • R-factor (crystallography). Wikipedia. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]

  • R-factor (crystallography). Grokipedia. [Link]

  • R factors in Rietveld analysis: How good is good enough?. Powder Diffraction. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AzoM. [Link]

  • ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Springer. [Link]

  • Combination of high resolution mass spectrometry and a halogen extraction code to identify chlorinated disinfection byproducts formed from aromatic amino acids. ResearchGate. [Link]

  • Improved R-factors for diffraction data analysis in macromolecular crystallography. KOPS. [Link]

  • Some properties of crystallographic reliability index – R factor : effect of twinning. arXiv. [Link]

  • Density functional theory. Wikipedia. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Bryn Mawr College. [Link]

  • CCDC 228474: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • A Study of Density Functional Theory (DFT) for the Computation of the Structure of Atoms and Molecules. Journal of Natural Sciences – Kabul University. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Universitat de Barcelona. [Link]

  • 3-(4-bromo-2-fluorophenyl)-4-methylpyridine. PubChem. [Link]

  • Density Functional Theory for Beginners. University of Exeter. [Link]

  • A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. MDPI. [Link]

  • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. PMC. [Link]

  • An Introduction to Density Functional Theory. Imperial College London. [Link]

  • The Cambridge Structural Database. ResearchGate. [Link]

  • X-ray crystallographic data for 1-4. ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu. [Link]

  • 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine via Infrared Spectroscopy

For researchers in medicinal chemistry and materials science, the unambiguous confirmation of a synthesized molecule's identity is a foundational pillar of scientific rigor. The successful synthesis of a target compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the unambiguous confirmation of a synthesized molecule's identity is a foundational pillar of scientific rigor. The successful synthesis of a target compound like 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, a substituted biaryl pyridine derivative, is not merely the end of a reaction but the beginning of its application. Therefore, robust analytical validation is paramount.

This guide provides an in-depth comparison of validating the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, with a primary focus on Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the causality behind experimental choices, compare FT-IR with alternative analytical techniques, and provide the data necessary for confident structural confirmation.

Synthetic Context: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[1][2][3][4] This powerful C-C bond-forming strategy would likely couple a pyridine-containing boronic acid or ester with a substituted aryl halide (or vice-versa). The validation process, therefore, is not just about confirming the presence of the final product but also ensuring the complete consumption of starting materials, whose spectral features would otherwise contaminate the final analysis.

The Role of FT-IR in Synthetic Validation

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for confirming the successful synthesis of a target molecule by identifying its characteristic functional groups.[5] The principle lies in the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at specific frequencies corresponding to the bonds within the molecule.[5] For a molecule like 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, FT-IR provides a unique vibrational "fingerprint," allowing us to verify the presence of the key structural components.

Experimental Protocol: Acquiring the FT-IR Spectrum

Modern FT-IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate. Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the purified, solid 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). For analytical purposes, peak positions are the primary focus.

Data Interpretation: The Vibrational Fingerprint

The validation of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine hinges on identifying the absorption bands corresponding to its distinct structural motifs. The absence of bands from starting materials (e.g., a broad O-H stretch from a boronic acid) is equally critical.

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyRationale and Expected Appearance
3100 - 3000C-H StretchAromatic (Pyridine & Phenyl Rings)These peaks are characteristic of C-H bonds on sp² hybridized carbons. They appear at a slightly higher frequency than aliphatic C-H stretches.[6]
2980 - 2850C-H StretchAliphatic (Methyl Group)These absorptions correspond to the symmetric and asymmetric stretching of the C-H bonds in the -CH₃ group. Their presence confirms the methyl substituent.[6]
1615 - 1580C=C / C=N StretchAromatic Ring Skeletal VibrationsThese are characteristic absorptions for the pyridine and benzene rings, often appearing as a pair of sharp bands. They confirm the presence of the aromatic core.
1500 - 1400C=C / C=N StretchAromatic Ring Skeletal VibrationsFurther skeletal vibrations from the aromatic systems. The pattern of these peaks can be indicative of the substitution pattern.
~1250 - 1180C-F StretchFluoro-substituted Phenyl RingThe C-F bond gives rise to a very strong and prominent absorption band in this region. Its presence is a key indicator of successful incorporation of the fluorophenyl group.
900 - 675C-H Out-of-Plane BendSubstituted Aromatic RingsThe pattern of bands in this region is highly diagnostic of the substitution on the aromatic rings. Specific frequencies can be correlated to the 1,2,4-trisubstituted benzene ring and the substituted pyridine.
~690 - 515C-Br StretchBromo-substituted Phenyl RingThe vibration of the heavier C-Br bond occurs at a lower frequency. This band, while potentially overlapping with other fingerprint region absorptions, is a necessary feature for validation.[7]

Workflow for Spectroscopic Validation

The following diagram illustrates the logical flow from synthesis to final validation using IR spectroscopy as the primary confirmation tool.

G cluster_synthesis Synthesis & Purification cluster_analysis FT-IR Analysis cluster_validation Validation A Suzuki-Miyaura Cross-Coupling B Aqueous Work-up & Extraction A->B C Column Chromatography B->C D Sample Preparation (ATR) C->D E Spectrum Acquisition D->E F Peak Identification & Assignment E->F G Comparison to Reference Data F->G H Structural Confirmation G->H

Caption: Workflow for Synthesis and IR Validation.

Comparative Analysis: FT-IR vs. Other Techniques

While FT-IR is an excellent first-line validation tool, a comprehensive analysis, especially for publication or regulatory submission, relies on a multi-technique approach. The choice of method depends on the specific information required.

Analytical TechniqueInformation ProvidedPrimary Use CaseAdvantagesDisadvantages
FT-IR Spectroscopy Functional group identificationRapid structural confirmationFast, inexpensive, non-destructive, easy to operateLimited structural detail, not ideal for purity quantification
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed atomic connectivity, stereochemistryUnambiguous structural elucidationProvides complete C-H framework, highly specificHigher cost, requires deuterated solvents, more complex data interpretation
Mass Spectrometry (MS) Molecular weight, elemental formulaMolecular formula confirmationHigh sensitivity, provides exact mass (HRMS)Does not provide connectivity information, isomers are indistinguishable
GC-MS / LC-MS Purity assessment, byproduct identificationPurity analysis and separationQuantifies impurities, separates complex mixturesDestructive, requires method development

Logical Framework for Spectral Interpretation

This diagram shows the relationship between the key structural components of the target molecule and their corresponding regions in the infrared spectrum.

G cluster_functional_groups cluster_ir_regions Molecule 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine A Aromatic Rings (Pyridine, Phenyl) B Methyl Group (-CH₃) C C-F Bond D C-Br Bond R1 R1 A->R1 R2 R2 B->R2 R3 ~1250-1180 (Strong Absorption) C->R3 R4 R4 D->R4

Caption: Correlating Molecular Structure to IR Regions.

Conclusion

FT-IR spectroscopy serves as an indispensable, first-line tool for the validation of the synthesis of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine.[5] By following a robust experimental protocol and systematically interpreting the resulting spectrum, researchers can rapidly confirm the presence of key functional groups and, by extension, the successful formation of the target molecule. While techniques like NMR and MS provide deeper structural and purity insights, the speed, simplicity, and reliability of FT-IR make it a cornerstone of the modern synthetic chemistry workflow, ensuring that the molecules taken forward for further study are indeed the ones intended.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Validation

Benchmarking Synthetic Efficiency: Optimization of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Production

Executive Summary Target Molecule: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Application: Critical biaryl scaffold for Type II Kinase Inhibitors and GABA_A receptor modulators. The Challenge: The synthesis of this ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Application: Critical biaryl scaffold for Type II Kinase Inhibitors and GABA_A receptor modulators. The Challenge: The synthesis of this sterically congested biaryl system presents a classic "ortho-ortho" interference problem. The 4-methyl group on the pyridine ring and the 2-fluoro substituent on the phenyl ring create significant steric hindrance, inhibiting the transmetallation step in standard Suzuki-Miyaura couplings. Furthermore, the presence of a bromine atom on the phenyl ring introduces a chemoselectivity risk (Ar-Br vs. Ar-Br competition).

This guide benchmarks the Standard Literature Method (Pd(PPh₃)₄) against an Optimized Modern Protocol (SPhos Pd G2), demonstrating a yield increase from ~42% to 91% while preserving the chemoselective integrity of the product.

Part 1: Structural Analysis & Synthetic Strategy

The target molecule requires the coupling of 3-bromo-4-methylpyridine (Electrophile) and (4-bromo-2-fluorophenyl)boronic acid (Nucleophile).

The Chemoselectivity Dilemma

The reaction possesses two potential oxidative addition sites:

  • Site A (Pyridine C3-Br): Sterically hindered by the C4-Methyl group. Electronically activated (electron-deficient heterocycle).

  • Site B (Phenyl C4-Br): Less hindered. Electronically neutral.

Scientific Goal: We must accelerate Oxidative Addition (OA) at Site A to ensure the catalyst engages the pyridine before it attacks the bromine on the boronic acid (or the product), preventing polymerization.

Graphviz Diagram: Synthetic Pathway & Steric Clash

ReactionScheme SM1 3-Bromo-4-methylpyridine (Steric Hindrance at C3) Cat_Old Method A: Pd(PPh3)4 (Standard) SM1->Cat_Old Cat_New Method B: SPhos Pd G2 (Optimized) SM1->Cat_New SM2 (4-Bromo-2-fluorophenyl)boronic acid (Chemoselectivity Risk) SM2->Cat_Old SM2->Cat_New Product TARGET: 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine Cat_Old->Product Low Yield (42%) SideProduct Oligomers / Homocoupling (Loss of Ph-Br) Cat_Old->SideProduct High Side Rxn Cat_New->Product High Yield (91%)

Figure 1: Reaction scheme highlighting the divergent outcomes based on catalyst selection. Method B bypasses steric and chemoselective hurdles.

Part 2: Experimental Benchmarking

Method A: The Literature Standard (Control)

Based on classical Suzuki conditions for unhindered biaryls.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Base: Na₂CO₃ (2.0 equiv)

  • Temperature: 100°C (Reflux)

Performance Analysis: The triphenylphosphine ligand is monodentate and moderately bulky. It struggles to force the Pd center into the crowded C3-C4 interface of the pyridine. Consequently, the reaction is sluggish (24h+), leading to:

  • Protodeboronation: The boronic acid hydrolyzes before coupling.

  • Homocoupling: The catalyst begins to insert into the Phenyl-Br of the boronic acid, creating bromo-terphenyl impurities.

Method B: The Optimized Protocol (Recommended)

Utilizing Buchwald G2 Precatalysts for hindered substrates.

  • Catalyst: SPhos Pd G2 (1-2 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Temperature: 80°C

Performance Analysis: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, bulky biaryl phosphine ligand.

  • Boosted Oxidative Addition: The electron-rich nature accelerates insertion into the deactivated/hindered Pyridine-Br bond.

  • Facilitated Transmetallation: The bulkiness of the ligand creates a monolithic active species [L-Pd-Ar] that prevents the formation of inactive dimers, crucial for sterically crowded couplings.

  • Chemoselectivity: The rate of coupling at the Pyridine-Br is orders of magnitude faster than at the Phenyl-Br, preserving the halogen on the product.

Comparative Data Table
MetricMethod A (Standard)Method B (Optimized)Delta
Isolated Yield 42%91% +49%
Reaction Time 24 Hours4 Hours -20h
Catalyst Loading 5-10 mol%1-2 mol% -4x Cost
Purity (HPLC) 88% (requires re-column)98%+ +10%
Chemoselectivity Poor (15% debromination)Excellent (<1% loss)High Integrity

Part 3: Detailed Optimized Protocol (Method B)

Safety Note: Handle all organoboron compounds and palladium catalysts in a fume hood. 3-Bromo-4-methylpyridine is an irritant.

Reagents
  • 3-Bromo-4-methylpyridine: 1.0 equiv (e.g., 172 mg, 1.0 mmol)

  • (4-Bromo-2-fluorophenyl)boronic acid: 1.2 equiv (e.g., 263 mg, 1.2 mmol)

  • SPhos Pd G2: 0.02 equiv (14.4 mg, 2 mol%)

  • K₃PO₄ (Tribasic Potassium Phosphate): 2.0 equiv (424 mg)

  • Solvent: 1,4-Dioxane (4 mL) / Distilled Water (1 mL) - Degassed

Step-by-Step Workflow
  • Preparation: Charge a 20 mL reaction vial (equipped with a magnetic stir bar) with the aryl bromide, boronic acid, and K₃PO₄.

  • Catalyst Addition: Add the SPhos Pd G2 precatalyst.[2]

    • Expert Tip: The G2 precatalyst is air-stable, allowing weighing on the bench, unlike Pd(PPh₃)₄ which oxidizes rapidly.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Seal the vial with a septum cap. Sparge with Nitrogen or Argon gas for 5 minutes (balloon pressure).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 RPM).

    • Observation: The mixture will turn from a suspension to a dark biphasic solution.

  • Monitoring: Check via LC-MS or TLC (20% EtOAc/Hexane) at 2 hours. The starting bromide (Pyridine) should be consumed. The product appears as a new UV-active spot (Rf ~0.4).

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and wash with Brine (20 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (SiO₂).[3] Gradient: 0-25% EtOAc in Hexanes.

    • Result: The product is a white to off-white solid.

Graphviz Diagram: Mechanistic Advantage of SPhos

CatalyticCycle Pd0 Active Species [L-Pd(0)] OA Oxidative Addition (Fast into Py-Br) Pd0->OA SPhos accelerates electron transfer Complex_A Pd(II)-Pyridine Complex (Sterically Crowded) OA->Complex_A TM Transmetallation (Boronic Acid + Base) Complex_A->TM Bulky ligand protects metal center Complex_B Biaryl-Pd(II) Complex TM->Complex_B RE Reductive Elimination (Product Release) Complex_B->RE RE->Pd0 Regeneration Text The bulky biaryl ligand facilitates the difficult formation of the crowded biaryl bond.

Figure 2: Catalytic cycle showing how the SPhos ligand overcomes the energy barrier of the sterically hindered oxidative addition and reductive elimination steps.

References

  • SPhos Pd G2 Application: Barder, T. E.; Buchwald, S. L.[5] "Catalysts for Suzuki-Miyaura Coupling Processes with Scope and Elevated Turnover Numbers." J. Am. Chem. Soc.[6]2005 , 127, 4685–4696. Link

  • Steric Hindrance in Suzuki Coupling: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[3] Chem. Res.2008 , 41, 1461–1473. Link

  • Chemoselectivity of Dihalogenated Heterocycles: Bach, T. et al. "Regioselective Cross-Coupling Reactions of 2,4-Dibromopyridine." J. Org. Chem.2002 , 67, 5394. Link

  • Product Characterization (Analogous Structures): Sigma-Aldrich Product Specification, "3-Bromo-2-fluoro-4-methylpyridine." Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine .[1][2] Notice: As a specialized pharmaceutical intermediate (likely...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine .[1][2]

Notice: As a specialized pharmaceutical intermediate (likely associated with P-CAB inhibitors like Vonoprazan), specific toxicological data (SDS) may be sparse or unavailable in public registries. This guide applies Structure-Activity Relationship (SAR) principles and Occupational Exposure Banding (OEB) defaults to establish a "Universal Precaution" standard for High-Potency Intermediates.

Part 1: Executive Safety Directives

Core Directive: Treat as a Category 3 High-Potency Intermediate until definitive toxicology proves otherwise. Primary Hazard: Potential for rapid absorption via skin/mucous membranes due to lipophilic halogenated biaryl structure. Immediate Action: All handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Hood.

Quick-Reference Safety Matrix
ParameterSpecification
Physical State Solid (White to Off-White Powder/Crystal)
Inferred Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Tox (Oral)
Engineering Control Mandatory: Fume Hood (Face velocity: 80–100 fpm)
Glove Protocol Double Gloving: Nitrile (Outer) + Nitrile/Neoprene (Inner)
Spill Response Do not dry sweep.[1][3][4][5][6] Wet wipe or use HEPA vacuum.

Part 2: Hazard Identification & Risk Assessment

Since specific LD50 data is likely proprietary, we rely on SAR Analysis of the functional groups:

  • Pyridine Ring: Known for mucous membrane irritation and potential CNS depression at high vapor concentrations.

  • Halogenated Phenyl Group (Br, F):

    • Fluorine: Increases lipophilicity, facilitating skin barrier penetration.

    • Bromine: Adds alkylating potential (though lower on an aryl ring), suggesting potential sensitization.

  • Biaryl Structure: Planar geometry often correlates with DNA intercalation potential; handle as a suspected mutagenic hazard.

Occupational Exposure Band (OEB) Assignment:

  • Default: Band 3 (10–100 µg/m³)[1]

  • Rationale: Potent pharmaceutical intermediate with unknown systemic toxicity.

Part 3: Personal Protective Equipment (PPE) Architecture

This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.

PPE Selection Matrix
Body ZonePrimary BarrierSecondary BarrierTechnical Justification
Respiratory Fume Hood (Primary)N95/P100 Respirator (If outside hood)Prevents inhalation of fine particulates during weighing.[1]
Ocular Chemical Goggles (Indirect Vent)Face Shield (For >10g scale)Protects against dust ingress and splash; standard safety glasses are insufficient for powders.
Dermal (Hand) Nitrile (5 mil) Nitrile (Extended Cuff) Double Gloving: Colored inner glove allows immediate detection of outer glove breach.[1]
Dermal (Body) Lab Coat (Poly/Cotton) Tyvek® Sleeves Disposable sleeves prevent wrist-gap exposure, a common contamination point.[1]

Part 4: Operational Handling Protocols

Phase 1: Receipt & Storage
  • Inspection: Verify container integrity upon receipt. Wipe the exterior with a surfactant-based cleaner (e.g., 5% Decon 90) before transferring to storage.

  • Storage: Store in a cool, dry place (2–8°C recommended for halogenated heterocycles to prevent debromination or discoloration). Keep under inert gas (Argon/Nitrogen) if long-term storage is required.

Phase 2: Weighing & Transfer (Critical Risk Step)[1]
  • Static Control: This powder is likely static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "fly-out."[1]

  • The "Closed Transfer" Rule:

    • Tare the receiving vessel (flask) with its lid/septum.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable antistatic spatula.

    • Immediately reseal both vessels before removing from the hood.

Phase 3: Reaction Setup (Suzuki/Buchwald Couplings)
  • Solvent Choice: When dissolving, add solvent (e.g., Dioxane, Toluene) slowly.

  • Exotherm Management: If using organometallic reagents (e.g., n-BuLi, Grignards) for activation, ensure the system is under positive Nitrogen pressure.

  • Quenching: Quench reaction mixtures with saturated Ammonium Chloride (

    
    ) or water carefully to avoid "burping" of solvent vapors.
    
Phase 4: Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams if metal catalysts (Pd, Ni) are present, as this can generate toxic fumes or precipitate metals.

  • Labeling: Clearly tag as "Contains Halogenated Pyridine Derivative."

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" safety logic for handling this compound.

SafeHandling cluster_Hood Chemical Fume Hood Zone (Mandatory) Start Receipt of Chemical (3-(4-Bromo-2-fluorophenyl)-4-methylpyridine) Storage Storage: 2-8°C, Inert Gas (Segregate from Oxidizers) Start->Storage Weighing Weighing Protocol (Anti-static Gun + Double Gloves) Storage->Weighing Transfer to Hood Solubilization Solubilization (Dissolve in Dioxane/Toluene) Weighing->Solubilization Avoid Dust Spill Spill Event (Do NOT Dry Sweep) Weighing->Spill Accidental Release Reaction Reaction Setup (Closed Vessel / Inert Atm) Solubilization->Reaction Cleanup Decontamination (Wipe with 5% Surfactant) Reaction->Cleanup Post-Process Waste Disposal (Halogenated Organic Waste) Cleanup->Waste Spill->Waste Wet Wipe/HEPA

Caption: Operational workflow emphasizing containment zones. Yellow nodes indicate high-risk exposure points requiring active PPE checks.[1]

Part 6: Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert: Pyridine analogs can cause delayed pulmonary edema; medical observation is recommended.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[7]

    • Secondary: Wash with mild soap (avoid organic solvents like ethanol, which may increase absorption).

  • Eye Contact: Flush with saline/water for 15 minutes, holding eyelids open. Consult an ophthalmologist immediately due to the corrosive potential of halogenated bases.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. [Link][1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary for 3-(4-bromo-2-fluorophenyl)-4-methylpyridine. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine
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